MKC3946
Description
Properties
IUPAC Name |
2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVBMWPWPTSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on MKC3946 as an IRE1α Endoribonuclease Domain Inhibitor
Introduction
The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR, is an ER-resident transmembrane protein with both serine/threonine kinase and endoribonuclease (RNase) activities.[1][2] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s.[3][4] XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1][3] In certain pathological conditions, such as multiple myeloma (MM), cancer cells exhibit chronic ER stress and heavily rely on the IRE1α-XBP1 pathway for survival and proliferation.[3][5] This dependency makes IRE1α an attractive therapeutic target. This compound is a small molecule inhibitor that specifically targets the endoribonuclease domain of IRE1α, thereby blocking XBP1 splicing and downstream signaling.[3][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound is a potent and selective inhibitor of the endoribonuclease activity of IRE1α.[3][7] It functions by binding to the RNase domain, which in turn blocks the splicing of XBP1 mRNA.[8] This inhibition prevents the generation of the active XBP1s transcription factor.[3] Notably, this compound does not inhibit the kinase activity of IRE1α or the binding of activated IRE1α to TRAF2 and subsequent JNK signaling.[3] By specifically targeting the RNase domain, this compound effectively shuts down the pro-survival signaling mediated by XBP1s. This leads to an accumulation of ER stress, which can trigger apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival.[3][9]
Signaling Pathway
Quantitative Data
In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on multiple myeloma (MM) cell lines.
Table 1: Inhibition of Tunicamycin-Induced XBP1 Splicing in RPMI 8226 Cells
| This compound Concentration (µM) | Inhibition of XBP1 Splicing |
| 0 | No Inhibition |
| 2.5 | Partial Inhibition |
| 5 | Strong Inhibition |
| 10 | Complete Inhibition |
Data is qualitative based on RT-PCR analysis after 3 hours of treatment with 5 µg/mL Tunicamycin.[3]
Table 2: Cytotoxicity of this compound in Combination with Bortezomib or 17-AAG in MM Cell Lines
| Cell Line | Treatment | Combination Index (CI) | Effect |
| RPMI 8226 | This compound + Bortezomib | ~1 | Additive |
| RPMI 8226 | This compound + 17-AAG | <1 | Synergistic |
| INA6 | This compound + Bortezomib | ~1 | Additive |
| INA6 | This compound + 17-AAG | <1 | Synergistic |
Combination indices were determined by [3H]-thymidine uptake assays.[3]
In Vivo Efficacy of this compound
The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous RPMI 8226 xenograft model in SCID mice.
Table 3: Effect of this compound on Tumor Growth in RPMI 8226 Xenograft Model
| Treatment Group | Day 26 (vs. Control) | Day 33 (vs. Bortezomib alone) |
| This compound | Significant decrease (P < .05) | - |
| This compound + Bortezomib | Significant decrease (P < .05) | Significant decrease (P < .001) |
This compound was administered at 50 mg/kg intraperitoneally.[3][10]
Experimental Protocols
XBP1 Splicing Assay (RT-PCR)
This assay is used to detect the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.
-
Cell Treatment: Plate MM cells (e.g., RPMI 8226) and treat with an ER stress inducer like tunicamycin (5 µg/mL) in the presence or absence of varying concentrations of this compound (0-10 µM) for a specified time (e.g., 3 hours).[3]
-
RNA Extraction: Harvest cells and extract total RNA using a standard method such as TRIzol reagent.[11]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[13][14]
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band than the spliced XBP1.[3][14]
Cell Viability and Proliferation Assays
MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed MM cells in a 96-well plate.
-
Treatment: Treat cells with this compound alone or in combination with other compounds for the desired duration (e.g., 48 hours).[3]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
[3H]-Thymidine Uptake Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
[3H]-Thymidine Pulse: Add [3H]-thymidine to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto a filter mat.
-
Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter.[3]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human MM cells (e.g., 1 x 10^7 RPMI 8226 cells) into the flank of immunodeficient mice (e.g., SCID mice).[3][10]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) and/or other drugs (e.g., bortezomib) via a specified route (e.g., intraperitoneal injection) according to a defined schedule.[3][10]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as RT-PCR for XBP1 splicing.[9]
Conclusion
This compound is a specific and potent inhibitor of the IRE1α endoribonuclease domain, effectively blocking the pro-survival XBP1 splicing pathway. Preclinical studies have demonstrated its ability to induce modest growth inhibition in multiple myeloma cells as a single agent and to significantly enhance the cytotoxicity of other ER-stress-inducing agents like bortezomib and 17-AAG.[3][15] In vivo, this compound has shown significant anti-tumor activity in xenograft models of multiple myeloma.[3][9] These findings underscore the therapeutic potential of targeting the IRE1α-XBP1 axis with inhibitors like this compound, particularly in cancers characterized by high levels of ER stress. Further investigation and clinical development of this compound and similar compounds are warranted.
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. XBP-1 splicing assay [bio-protocol.org]
- 12. XBP1 splicing assay [bio-protocol.org]
- 13. XBP1 Splicing Assay [bio-protocol.org]
- 14. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]
The IRE1α RNase Inhibitor MKC3946: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKC3946 is a potent and selective small-molecule inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1][2] The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In various cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML), the UPR is constitutively active and plays a pro-survival role, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the IRE1α-XBP1 Pathway
Under ER stress, IRE1α undergoes autophosphorylation, which activates its RNase domain.[5] This activated RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[3] This splicing event results in a frameshift, leading to the translation of the active, spliced form of XBP1 (XBP1s), a potent transcription factor. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve ER stress and promote cell survival.[5][6]
This compound specifically targets and inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][7] This blockade leads to the accumulation of the unspliced, inactive form of XBP1 (XBP1u) and a subsequent reduction in the levels of the pro-survival transcription factor XBP1s.[7] Notably, this compound does not inhibit the kinase activity of IRE1α.[1][7]
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound have been quantified in various preclinical models, primarily in the context of multiple myeloma.
In Vitro Efficacy: Inhibition of Cell Viability
This compound demonstrates modest single-agent cytotoxicity in multiple myeloma cell lines, with IC50 values in the micromolar range. However, its efficacy is significantly enhanced when combined with other ER-stress-inducing agents like bortezomib.
| Cell Line | This compound IC50 (µM) | Notes |
| RPMI 8226 | ~10 | Modest cytotoxicity as a single agent.[7] |
| INA-6 | >12.5 | Less sensitive to single-agent treatment.[7] |
| OPM-2 | ~12.5 | Demonstrates dose-dependent inhibition of viability.[7] |
| U266 | >12.5 | Relatively resistant to single-agent this compound.[7] |
| KMS-11 | ~7.5 | Shows greater sensitivity compared to other MM cell lines.[7] |
| MM.1S | ~10 | Exhibits moderate sensitivity to this compound.[7] |
Synergistic Effects and Apoptosis Induction
The combination of this compound with the proteasome inhibitor bortezomib leads to a significant increase in apoptosis in multiple myeloma cells.
| Cell Line | Treatment | % Apoptosis (Annexin V+) |
| RPMI 8226 | Control | ~5% |
| Bortezomib (2.5 nM) | ~15% | |
| This compound (10 µM) | ~10% | |
| Bortezomib (2.5 nM) + this compound (10 µM) | ~40% | |
| INA-6 | Control | ~5% |
| Bortezomib (2.5 nM) | ~20% | |
| This compound (10 µM) | ~10% | |
| Bortezomib (2.5 nM) + this compound (10 µM) | ~55% | |
| (Data synthesized from Mimura et al., Blood, 2012)[7] |
In Vivo Antitumor Activity
In a murine xenograft model of multiple myeloma using RPMI 8226 cells, this compound demonstrated significant tumor growth inhibition, both as a single agent and in combination with bortezomib.
| Treatment Group | Mean Tumor Volume (mm³) at Day 33 | p-value vs. Control |
| Vehicle Control | ~1800 | - |
| This compound (50 mg/kg, i.p., daily) | ~1000 | < 0.05 |
| Bortezomib (0.25 mg/kg, i.p., twice weekly) | ~1200 | < 0.05 |
| This compound + Bortezomib | ~400 | < 0.001 |
| (Data synthesized from Mimura et al., Blood, 2012)[7] |
Downstream Cellular Pathways Affected
The inhibition of XBP1 splicing by this compound has cascading effects on several downstream cellular processes.
Attenuation of the Pro-Survival UPR
By preventing the generation of XBP1s, this compound blocks the transcriptional upregulation of key UPR target genes involved in protein folding and degradation.[3] This includes:
-
SEC61A1: A component of the protein translocation machinery in the ER.[7]
-
p58IPK: A co-chaperone that inhibits the PERK pathway.[7]
-
ERdj4: A co-chaperone that stimulates the ATPase activity of BiP.[7]
The downregulation of these genes cripples the cell's ability to cope with ER stress, leading to an unresolved UPR and a shift towards apoptosis.
Activation of the Pro-Apoptotic PERK Pathway
Inhibition of the IRE1α-XBP1 axis can lead to a compensatory activation of the PERK branch of the UPR.[5] This is characterized by:
-
Increased phosphorylation of PERK and its substrate, the eukaryotic initiation factor 2α (eIF2α).
-
Upregulation of the activating transcription factor 4 (ATF4).
-
Increased expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).[7][8]
CHOP is a key mediator of ER stress-induced apoptosis.
Enhancement of JNK Signaling
This compound treatment has been observed to enhance the phosphorylation of c-Jun N-terminal kinase (JNK), a downstream target of the IRE1α kinase domain.[5] Prolonged JNK activation is associated with pro-apoptotic signaling.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unfolded Protein Response (UPR)-activated Transcription Factor X-box-binding Protein 1 (XBP1) Induces MicroRNA-346 Expression That Targets the Human Antigen Peptide Transporter 1 (TAP1) mRNA and Governs Immune Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib promotes apoptosis of multiple myeloma cells by regulating HSP27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive characterization of the mutational landscape in multiple myeloma cell lines reveals potential drivers and pathways associated with tumor progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of MKC3946 in ER Stress-Mediated Apoptosis: A Technical Guide
This technical guide provides an in-depth analysis of the small molecule inhibitor MKC3946 and its effects on endoplasmic reticulum (ER) stress-mediated apoptosis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the Unfolded Protein Response (UPR) as a therapeutic target in oncology.
Introduction: ER Stress and the IRE1α-XBP1 Pathway
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. Perturbations in the ER's capacity to handle this protein load lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).
The UPR has three main sensor branches: PERK, ATF6, and IRE1α. Initially, the UPR aims to restore homeostasis by reducing protein translation and increasing the production of chaperones to aid in protein folding. However, under prolonged or overwhelming ER stress, the UPR switches from a pro-survival to a pro-apoptotic program.
In many secretory-cell cancers, such as multiple myeloma, malignant cells are under chronic ER stress due to the high rate of protein (e.g., immunoglobulin) synthesis. These cells become dependent on the pro-survival arms of the UPR, particularly the Inositol-requiring enzyme 1α (IRE1α) pathway, making it a prime therapeutic target.[1][2] IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This unconventional splicing event generates the potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and degradation to alleviate ER stress.[1][3]
This compound is a selective, cell-permeable inhibitor that specifically targets the endoribonuclease domain of IRE1α, thereby blocking the production of XBP1s and crippling a key survival mechanism in cancer cells.[1][4]
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of the IRE1α RNase activity.[5] Its primary mechanism involves binding to the endoribonuclease domain of activated IRE1α, which prevents the splicing of XBP1 unspliced (XBP1u) mRNA into its active XBP1s form.[1][4] This blockade is crucial because it disrupts the adaptive response to ER stress without affecting the kinase activity of IRE1α.[1][3] This specificity is potentially advantageous, as the IRE1α kinase domain is also implicated in pro-apoptotic signaling through the JNK pathway.[1] By selectively inhibiting the RNase function, this compound effectively shuts down the pro-survival XBP1s-mediated transcription while leaving other IRE1α functions intact.[1]
Quantitative Impact of this compound on ER Stress and Apoptosis Markers
This compound treatment leads to a significant shift in the UPR signaling landscape. By blocking the adaptive IRE1α-XBP1 axis, it exacerbates ER stress, forcing the cell into a terminal UPR state. This is particularly effective when combined with other ER stress-inducing agents like the proteasome inhibitor bortezomib or the HSP90 inhibitor 17-AAG.[1][6]
Effect on ER Stress Markers
The inhibition of XBP1 splicing by this compound leads to a measurable decrease in XBP1s levels and a corresponding increase in the unspliced form, XBP1u. This disruption subsequently enhances the pro-apoptotic arm of the UPR, evidenced by the significant upregulation of CHOP, a key transcription factor in ER stress-mediated apoptosis.[1][7] Studies also show that blocking the IRE1α pathway can lead to compensatory activation of the PERK pathway, observed through increased phosphorylation of eIF2α and elevated levels of ATF4.[1]
| Cell Line | Treatment | Target Protein / mRNA | Observed Effect | Reference |
| RPMI 8226 | This compound (10µM) + Tunicamycin (5 µg/mL) | XBP1s mRNA | Dose-dependent inhibition of Tm-induced splicing | [1] |
| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | XBP1s protein | Down-regulation | [1] |
| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | XBP1u protein | Up-regulation | [1] |
| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | p-eIF2α | Increased phosphorylation | [1] |
| RPMI 8226 | This compound (10µM) + Bortezomib (10nM) | ATF4 | Increased levels | [1] |
| RPMI 8226 | This compound (10µM) + Bortezomib | CHOP protein | Significant increase | [1][7] |
| INA6 | This compound (10µM) + Bortezomib | CHOP protein | Significant increase | [1][7] |
Enhancement of Apoptosis
The upregulation of CHOP is a critical event that pushes the cell towards apoptosis. This compound, particularly in combination with other agents, robustly enhances apoptosis.[2][8] This is confirmed by increased Annexin V staining and the cleavage of key apoptotic proteins, caspase-3 and PARP (Poly (ADP-ribose) polymerase).[1][7]
| Cell Line | Treatment | Apoptotic Marker | Observed Effect | Reference |
| RPMI 8226 | This compound (10µM) + Bortezomib | Cleaved Caspase-3 | Significantly enhanced cleavage | [1][7] |
| INA6 | This compound (10µM) + Bortezomib | Cleaved Caspase-3 | Significantly enhanced cleavage | [1][7] |
| RPMI 8226 | This compound (10µM) + Bortezomib | Cleaved PARP | Significantly enhanced cleavage | [1][7] |
| INA6 | This compound (10µM) + Bortezomib | Cleaved PARP | Significantly enhanced cleavage | [1][7] |
| RPMI 8226 | This compound + Bortezomib or 17-AAG | Annexin V Staining | Enhanced apoptosis | [7] |
| INA6 | This compound + Bortezomib or 17-AAG | Annexin V Staining | Enhanced apoptosis | [7] |
In Vivo Efficacy
Preclinical studies using mouse xenograft models of human multiple myeloma have demonstrated the in vivo efficacy of this compound. Treatment alone significantly inhibited tumor growth, and this effect was enhanced when combined with bortezomib.[1][9]
| Animal Model | Treatment | Outcome | Reference |
| RPMI 8226 Xenograft | This compound (50 mg/kg, i.p.) | Significant reduction in tumor growth (P < .05 on day 26) | [1] |
| RPMI 8226 Xenograft | This compound + Bortezomib | Significant growth inhibition vs control and bortezomib alone | [1][9] |
| SCID-hu model | This compound | Significant inhibition of tumor growth (P < .05) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatments
-
Cell Lines: Human multiple myeloma (MM) cell lines RPMI 8226 and INA6 are commonly used.[1]
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatments: Cells are treated with varying concentrations of this compound (e.g., 0-10µM), often in combination with bortezomib (e.g., 2.5-10nM) or 17-AAG (e.g., 125-500nM) for specified time periods (e.g., 3 to 24 hours).[1][6] An ER stress inducer like Tunicamycin (Tm; e.g., 5 µg/mL) can be used as a positive control for XBP1 splicing.[1]
RT-PCR for XBP1 mRNA Splicing
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription (RT): cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The XBP1 transcript is amplified using primers that flank the 26-nucleotide intron, allowing for the distinction between the unspliced (XBP1u) and spliced (XBP1s) forms. β-actin is often used as a loading control.
-
Gel Electrophoresis: PCR products are resolved on a 2-3% agarose gel. XBP1u and XBP1s will appear as distinct bands of different sizes.
Western Blot Analysis
-
Protein Lysis: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies against target proteins (e.g., PERK, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP, GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a specific inhibitor of the IRE1α endoribonuclease domain that effectively blocks the pro-survival XBP1 splicing pathway. This action enhances ER stress, leading to the upregulation of the pro-apoptotic transcription factor CHOP and subsequent activation of caspase-mediated apoptosis. Its ability to synergize with other anti-cancer agents that induce ER stress, such as proteasome inhibitors, highlights a promising therapeutic strategy.[1][10] By targeting a key adaptive mechanism in cancers characterized by high secretory activity, this compound represents a valuable tool for both research and potential clinical applications in oncology.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. IRE1α Inhibitor, MKC-3946 | 1093119-54-0 [sigmaaldrich.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]
Early-Stage Research on MKC3946 in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the early-stage research on MKC3946, a small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity, and its effects on cancer cell lines. The primary focus of this document is on the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate this compound, with a particular emphasis on its development as a potential therapeutic agent for multiple myeloma.
Core Mechanism of Action
This compound functions as a selective inhibitor of the endoribonuclease domain of IRE1α, a key sensor protein in the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In cancer cells, particularly those with high secretory activity like multiple myeloma, the UPR is often constitutively active and plays a pro-survival role.[3][4]
The IRE1α protein possesses both kinase and endoribonuclease activity. Upon activation by ER stress, IRE1α autophosphorylates and its endoribonuclease domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4] This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[1]
This compound specifically inhibits the endoribonuclease activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][2] Notably, it does not affect the kinase activity or the phosphorylation of IRE1α.[1][2] By blocking the production of the pro-survival XBP1s, this compound enhances ER stress, which can ultimately trigger apoptosis in cancer cells that are highly dependent on the UPR for survival.[1][3]
Signaling Pathway of this compound Action
Efficacy in Cancer Cell Lines
Early-stage research on this compound has primarily focused on multiple myeloma (MM), a malignancy of plasma cells characterized by high rates of immunoglobulin production and, consequently, chronic ER stress.
In Vitro Studies
Monotherapy: When used as a single agent, this compound induces modest cytotoxicity in multiple myeloma cell lines.[1][3] This suggests that while inhibition of the IRE1α-XBP1 pathway can impact MM cell viability, it may not be sufficient to induce widespread cell death on its own. Importantly, this compound did not show toxicity in normal mononuclear cells, indicating a favorable therapeutic window.[1][2]
Combination Therapy: The most significant anti-cancer effects of this compound have been observed in combination with other agents that also induce ER stress, such as the proteasome inhibitor bortezomib and the HSP90 inhibitor 17-AAG.[1][5]
-
Synergy with Bortezomib and 17-AAG: this compound significantly enhances the cytotoxicity of bortezomib and 17-AAG in MM cell lines.[1] This synergistic effect is attributed to the dual blockade of cellular mechanisms for managing unfolded proteins. Bortezomib inhibits the proteasome, preventing the degradation of misfolded proteins, while this compound blocks the UPR-mediated adaptive response. This combination leads to an overwhelming accumulation of ER stress, pushing the cells towards apoptosis.[1]
-
Induction of Apoptosis: The enhanced cytotoxicity observed with combination therapy is associated with increased apoptosis. This is evidenced by the enhanced cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, as well as increased expression of the pro-apoptotic transcription factor CHOP.[1]
-
Crosstalk with the PERK Pathway: The combination of this compound and bortezomib has been shown to enhance the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the expression of activating transcription factor 4 (ATF4).[1] This indicates that the inhibition of the IRE1α-XBP1 pathway leads to a compensatory activation of the PERK branch of the UPR. However, this activation appears to be insufficient to rescue the cells from the overwhelming ER stress, and instead contributes to the terminal UPR and apoptosis.[1]
Signaling Crosstalk with this compound and Bortezomib
In Vivo Studies
The anti-tumor activity of this compound has been evaluated in subcutaneous xenograft models of human multiple myeloma in mice.
-
Monotherapy: In these models, this compound administered as a single agent significantly reduced tumor growth compared to the control group.[1][2]
-
Combination Therapy: The combination of this compound with a low dose of bortezomib resulted in significantly greater inhibition of tumor growth compared to either agent alone.[1]
Quantitative Data Summary
| Experiment | Cell Line(s) | Treatment | Concentration | Effect | Reference |
| XBP1 Splicing Inhibition | RPMI 8226 | This compound | 0-10 µM | Dose-dependent inhibition of tunicamycin-induced XBP1 splicing. | [1] |
| Cell Viability (Monotherapy) | Multiple Myeloma Cell Lines | This compound | Not Specified | Modest cytotoxicity. | [1] |
| Enhanced Cytotoxicity | RPMI 8226, INA6 | This compound + Bortezomib | Not Specified | Significant enhancement of bortezomib-induced cytotoxicity. | [1] |
| Enhanced Cytotoxicity | RPMI 8226, INA6 | This compound + 17-AAG | Not Specified | Significant enhancement of 17-AAG-induced cytotoxicity. | [1] |
| In Vivo Tumor Growth (Monotherapy) | RPMI 8226 Xenograft | This compound | Not Specified | Significant reduction in tumor growth. | [1][2] |
| In Vivo Tumor Growth (Combination) | RPMI 8226 Xenograft | This compound + Bortezomib | Not Specified | Significantly greater inhibition of tumor growth versus either agent alone. | [1] |
Experimental Protocols
The following are summaries of the key experimental protocols used in the early-stage research of this compound.
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI 8226, INA6) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for XBP1 Splicing
This assay is used to qualitatively and quantitatively assess the inhibition of IRE1α's endoribonuclease activity.
-
Treatment: Cells are treated with an ER stress inducer (e.g., tunicamycin) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 3 hours).
-
RNA Extraction: Total RNA is isolated from the treated cells using a standard RNA extraction kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. Three bands may be visible: the unspliced XBP1 (XBP1u), the spliced XBP1 (XBP1s), and a hybrid of the two. The inhibition of XBP1 splicing is observed as a decrease in the intensity of the XBP1s band.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with this compound alone or in combination with other drugs for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.
Apoptosis Assay (FACS Analysis with Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Treatment: Cells are treated as required for the experiment.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
FACS Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, CHOP, p-eIF2α, ATF4).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Experimental Workflow for In Vitro Evaluation of this compound
Conclusion
Early-stage research on this compound has established its role as a specific inhibitor of the IRE1α endoribonuclease domain, leading to the blockade of XBP1 splicing. While its efficacy as a monotherapy is modest in some cancer cell lines, it demonstrates significant synergistic anti-cancer effects when combined with agents that also induce ER stress, such as proteasome inhibitors. These findings, particularly in the context of multiple myeloma, provide a strong preclinical rationale for the continued investigation of this compound as a potential therapeutic agent. Further research is warranted to explore its efficacy in other cancer types dependent on the UPR and to identify predictive biomarkers for patient response.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]
- 4. Pharmacological targeting of MYC-regulated IRE1/XBP1 pathway suppresses MYC-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Specificity of MKC3946: A Selective IRE1α Endoribonuclease Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity of MKC3946, a potent small molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Unfolded Protein Response (UPR) pathway. Here, we detail the molecular mechanism of this compound, its specific inhibition of the endoribonuclease (RNase) activity of IRE1α, and present supporting quantitative data and experimental methodologies.
Introduction to IRE1α and the Unfolded Protein Response
IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a transmembrane protein with a dual enzymatic function in its cytosolic domain: a serine/threonine kinase and an endoribonuclease (RNase). Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The canonical function of the IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, which generates a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
Given its central role in cellular homeostasis and its implications in various diseases, including cancer and metabolic disorders, IRE1α has emerged as a promising therapeutic target. The development of selective inhibitors for either the kinase or the RNase activity of IRE1α is a key strategy to modulate the UPR for therapeutic benefit.
This compound: A Selective Inhibitor of IRE1α RNase Activity
This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the RNase activity of IRE1α. A key feature of this compound is its modality-specific inhibition: it effectively blocks the endoribonuclease function of IRE1α without affecting its kinase activity. This selectivity is crucial as it allows for the specific interrogation and therapeutic targeting of the XBP1 splicing arm of the IRE1α pathway, while leaving the kinase-dependent signaling events intact.
Quantitative Analysis of this compound Inhibition
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on the inhibitory activity of this compound against IRE1α.
| Target Domain | Assay Type | IC50 Value | Reference |
| IRE1α RNase | Biochemical Assay | 0.39 µM | [1] |
| IRE1α Kinase | Biochemical Assay | > 10 µM (No significant inhibition observed) | Inferred from multiple sources stating no effect on kinase activity. |
Note: While multiple sources qualitatively state that this compound does not inhibit IRE1α kinase activity, a specific IC50 value from a direct kinase inhibition assay is not publicly available. The value "> 10 µM" is a conservative estimate based on the lack of reported inhibition at concentrations where RNase inhibition is potent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the selectivity of this compound for the IRE1α RNase domain.
In Vitro IRE1α RNase Activity Assay
This assay directly measures the enzymatic activity of the IRE1α RNase domain and its inhibition by this compound.
Principle: A fluorogenic RNA substrate mimicking the XBP1 mRNA splice junction is incubated with recombinant IRE1α. Cleavage of the substrate by the RNase activity separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagents:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains).
-
Fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a 5'-FAM fluorophore and a 3'-BHQ1 quencher, containing the IRE1α cleavage site).
-
Assay Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant IRE1α protein to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic RNA substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair, e.g., 485/520 nm for FAM/BHQ1).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro IRE1α Kinase Activity Assay
This assay assesses the effect of this compound on the autophosphorylation activity of the IRE1α kinase domain.
Principle: The kinase activity of IRE1α is measured by its ability to transfer a phosphate group from ATP to itself (autophosphorylation) or to a generic substrate.
Protocol:
-
Reagents:
-
Recombinant human IRE1α cytoplasmic domain.
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP or unlabeled ATP and a phospho-specific antibody for detection.
-
This compound dissolved in DMSO.
-
-
Procedure (Radiometric):
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant IRE1α, and the diluted this compound or DMSO.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the radiolabeled (phosphorylated) IRE1α using a phosphorimager.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to phosphorylated IRE1α.
-
Compare the intensity in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
Cellular XBP1 Splicing Assay (RT-PCR)
This cellular assay evaluates the ability of this compound to inhibit the splicing of endogenous XBP1 mRNA, a direct downstream consequence of IRE1α RNase activity.
Principle: Cells are treated with an ER stress inducer to activate IRE1α, in the presence or absence of this compound. Total RNA is then extracted, and the splicing of XBP1 mRNA is assessed by reverse transcription-polymerase chain reaction (RT-PCR).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, RPMI-8226) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce ER stress by adding an agent such as tunicamycin or thapsigargin.
-
Incubate for an appropriate time (e.g., 4-6 hours).
-
-
RNA Extraction and RT-PCR:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Separate the PCR products on an agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).
-
-
Data Analysis:
-
Visualize the bands under UV light and quantify their intensity.
-
Calculate the ratio of spliced to unspliced XBP1 to determine the extent of inhibition by this compound.
-
Visualizing the Mechanism and Pathways
To further illustrate the selectivity and mechanism of action of this compound, the following diagrams are provided.
Caption: IRE1α signaling pathway and the specific inhibition by this compound.
Caption: Workflow for assessing this compound selectivity.
Caption: Logical relationship of this compound's selective inhibition of IRE1α.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that demonstrates high selectivity for the endoribonuclease domain of IRE1α. Its ability to inhibit XBP1 splicing without affecting the kinase activity provides a specific means to dissect the roles of the different signaling outputs of IRE1α. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of UPR biology and drug discovery, facilitating further investigation into the therapeutic potential of modulating the IRE1α pathway. Further studies, including comprehensive kinome scanning and profiling against other cellular RNases, would provide an even more complete picture of this compound's selectivity profile.
References
Methodological & Application
Application Notes and Protocols for MKC3946 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of MKC3946, a potent IRE1α endoribonuclease inhibitor, in mouse xenograft models of multiple myeloma. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing preclinical efficacy studies.
Introduction
This compound is a small molecule inhibitor that specifically targets the endoribonuclease domain of inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the unfolded protein response (UPR). In cancer cells, particularly those with high secretory loads like multiple myeloma, the UPR is constitutively activated to manage endoplasmic reticulum (ER) stress and promote survival. This compound blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade. This inhibition leads to an accumulation of ER stress and can induce apoptosis in cancer cells, making this compound a promising therapeutic agent. These notes detail its use in preclinical mouse xenograft models.
Mechanism of Action: IRE1α-XBP1 Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease function. This leads to the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. The resulting spliced XBP1 (XBP1s) protein is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. This compound selectively inhibits the RNase activity of IRE1α, preventing the formation of XBP1s and thereby disrupting this pro-survival signaling pathway. Notably, this compound does not inhibit the kinase activity of IRE1α, which can have pro-apoptotic functions through the JNK pathway.[1][2]
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity in multiple myeloma xenograft models, both as a single agent and in combination with the proteasome inhibitor bortezomib.
| Treatment Group | Dosage & Schedule | Cell Line | Mouse Strain | Tumor Growth Inhibition | Reference |
| Vehicle Control | 10% HPBCD, i.p., daily | RPMI 8226 | SCID | - | [1] |
| This compound | 100 mg/kg, i.p., daily | RPMI 8226 | SCID | Significant reduction in tumor growth vs. control (P < .05 on day 26) | [1] |
| Bortezomib (low-dose) | 0.15 mg/kg, i.v., twice a week | RPMI 8226 | SCID | Moderate tumor growth inhibition | [1] |
| This compound + Bortezomib | 100 mg/kg this compound, i.p., daily + 0.15 mg/kg Bortezomib, i.v., twice a week | RPMI 8226 | SCID | Significant growth inhibition vs. control (P < .05 on day 26) and vs. bortezomib alone (P < .001 on day 33) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Vehicle Preparation: The vehicle used in published studies is 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water.
-
Final Formulation: On each treatment day, dilute the this compound stock solution with the 10% HPBCD vehicle to achieve the final desired concentration for injection (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 10 mg/mL). Ensure the final solution is clear and fully dissolved before administration.
Protocol 2: Subcutaneous Multiple Myeloma Xenograft Model
This protocol is based on studies using the RPMI 8226 human multiple myeloma cell line.
Materials:
-
RPMI 8226 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
4-6 week old immunodeficient mice (e.g., SCID or NOD/SCID)
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture RPMI 8226 cells in complete medium until they reach a logarithmic growth phase (70-80% confluency).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with sterile PBS.
-
Harvest the cells using a cell scraper or appropriate dissociation reagent.
-
Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS or serum-free medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Implantation:
-
Centrifuge the required number of cells (e.g., 1 x 10^7 cells per mouse) and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel®. Keep the cell suspension on ice.[1]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). This may take 1-2 weeks.
-
Once tumors are established, randomize mice into treatment groups.
-
Measure tumor dimensions (length and width) with digital calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Treatment Administration:
-
Administer this compound (or vehicle) as per the dosing schedule (e.g., 100 mg/kg, i.p., daily).
-
For combination studies, administer bortezomib (or its vehicle) as scheduled (e.g., 0.15 mg/kg, i.v., twice weekly).
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 21 days).
-
Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior).
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1.5 cm in length) or at the end of the study.
-
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models. Adherence to these detailed methodologies will facilitate reproducible and robust in vivo studies. The significant anti-tumor effects of this compound, particularly in combination with standard-of-care agents like bortezomib, underscore its potential as a novel therapeutic for multiple myeloma and other malignancies dependent on the UPR.
References
Application Notes and Protocols for MKC-3946
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKC-3946 is a potent and selective small-molecule inhibitor of the endoribonuclease (RNase) domain of inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). By inhibiting IRE1α's RNase activity, MKC-3946 blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the activation of the UPR pathway.[1][2][4][5] This mechanism of action makes MKC-3946 a valuable tool for studying ER stress signaling and a potential therapeutic agent in diseases characterized by elevated ER stress, such as multiple myeloma.[4][5] These application notes provide detailed protocols for the dissolution and storage of MKC-3946 to ensure its stability and optimal performance in research settings.
Chemical Properties
| Property | Value |
| CAS Number | 1093119-54-0[1][2][3][4] |
| Molecular Formula | C₂₁H₂₀N₂O₃S[1][2][4] |
| Molecular Weight | 380.46 g/mol [3][4] |
| Appearance | White to yellow solid[4] |
| Purity | ≥97% (HPLC) |
Solubility Data
The solubility of MKC-3946 can vary depending on the solvent and the presence of co-solvents. The following table summarizes the solubility data from various sources. It is recommended to use fresh, high-purity solvents for optimal dissolution.
| Solvent | Solubility | Source |
| DMSO | 14 mg/mL | Cayman Chemical[1][2] |
| DMSO | 25 mg/mL | Sigma-Aldrich |
| DMSO | 38 mg/mL (99.87 mM) | Selleck Chemicals[3] |
| DMF | 20 mg/mL | Cayman Chemical[1][2] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | Cayman Chemical[1][2] |
Note: The solubility in DMSO may be affected by the presence of moisture. It is advisable to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]
Storage and Stability
Proper storage of MKC-3946 is critical to maintain its integrity and activity.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years[3][4] |
| 4°C | 2 years[4] | |
| In Solvent | -80°C | 1 year[3] or 2 years[4] |
| -20°C | 1 month[3] or 1 year[4] |
General Recommendations:
-
Solid Form: Store the solid compound in a tightly sealed container at -20°C for long-term storage.[2][3][4]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[3][6] For short-term use, aliquots can be stored at -20°C.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
MKC-3946 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the MKC-3946 vial to room temperature before opening.
-
Weigh the desired amount of MKC-3946 powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may aid in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Experiments
Materials:
-
MKC-3946 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Protocol:
-
Thaw a single-use aliquot of the MKC-3946 stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in the cell culture medium.
-
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cell culture.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Preparation of Formulation for In Vivo Experiments
For in vivo studies, a formulation that ensures the solubility and bioavailability of MKC-3946 is required. The following is an example of a formulation for intraperitoneal (i.p.) injection.
Materials:
-
MKC-3946 solid powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O
Protocol:
-
Prepare a stock solution of MKC-3946 in DMSO (e.g., 12.6 mg/mL).[3]
-
In a sterile tube, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.[3]
-
Mix until the solution is clear.[3]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[3]
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[3]
-
The final solution should be used immediately for optimal results.[3]
Signaling Pathway and Experimental Workflow
MKC-3946 Inhibition of the IRE1α-XBP1 Pathway
Under conditions of endoplasmic reticulum (ER) stress, the unfolded protein response (UPR) is activated. One of the key sensors of ER stress is IRE1α. Upon activation, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 mRNA is then translated into the active transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). MKC-3946 specifically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and the subsequent activation of the downstream UPR signaling cascade.
Caption: Mechanism of MKC-3946 action on the IRE1α-XBP1 signaling pathway.
Experimental Workflow for Assessing MKC-3946 Activity
The following workflow outlines the key steps to evaluate the efficacy of MKC-3946 in a cell-based assay by measuring the inhibition of XBP1 mRNA splicing.
Caption: Workflow for evaluating MKC-3946-mediated inhibition of XBP1 splicing.
References
- 1. MKC-3946 | CAS 1093119-54-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Experimental Design for Studying MKC3946 in Primary Patient Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MKC3946 is a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity. IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In several cancers, including multiple myeloma, the UPR is constitutively active and plays a pro-survival role. This compound inhibits the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the adaptive UPR. This inhibition leads to the accumulation of ER stress, ultimately triggering apoptosis in cancer cells.[1][2][3] Notably, this compound has shown synergistic cytotoxicity with proteasome inhibitors like bortezomib in multiple myeloma cells.[1][4]
These application notes provide a comprehensive guide for the experimental design and execution of studies involving this compound in primary patient-derived cancer cells, with a focus on multiple myeloma. The protocols detailed below cover essential assays for assessing the biological activity of this compound, including its effects on cell viability, apoptosis, and target engagement.
I. Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the efficacy of this compound in primary patient samples.
Caption: A general workflow for studying this compound in primary patient samples.
II. Key Experimental Protocols
A. Isolation and Culture of Primary Multiple Myeloma Cells
This protocol describes the isolation of primary multiple myeloma cells from bone marrow aspirates.
Materials:
-
Bone marrow aspirate from multiple myeloma patients
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD138 MicroBeads and MACS columns (Miltenyi Biotec)
Protocol:
-
Dilute the bone marrow aspirate 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer from the interface.
-
Wash the cells twice with RPMI-1640.
-
Perform a cell count and assess viability using Trypan Blue.
-
Isolate CD138+ plasma cells using CD138 MicroBeads according to the manufacturer's protocol.
-
Culture the purified CD138+ cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin.
B. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Primary multiple myeloma cells
-
This compound (stock solution in DMSO)
-
Bortezomib (optional, for combination studies)
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed primary multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound (e.g., 0-12.5 µM) and/or bortezomib (e.g., 0-20 nM) in culture medium.[1][5]
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
C. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated primary multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Following drug treatment as described in the cell viability assay, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
D. Target Engagement: XBP1 Splicing Assay (RT-PCR)
This assay measures the inhibition of IRE1α's endoribonuclease activity by assessing the splicing status of its substrate, XBP1 mRNA.
Materials:
-
Treated primary multiple myeloma cells
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
PCR reagents and thermocycler
-
Agarose gel electrophoresis system
Protocol:
-
Treat primary multiple myeloma cells with this compound (e.g., 10 µM) for 6 hours.[1] A positive control for ER stress, such as tunicamycin, can be included.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1. A common forward primer is 5'-CCTTGTAGTTGAGAACCAGG-3' and a reverse primer is 5'-GGGGCTTGGTATATATGTGG-3'.
-
Analyze the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
For a quantitative analysis, a real-time quantitative PCR (qRT-PCR) approach can be employed using primers specific for the spliced form of XBP1.[6][7]
E. Protein Analysis: Western Blot for UPR Markers
This protocol allows for the analysis of key proteins involved in the UPR pathway to understand the downstream effects of this compound treatment.
Materials:
-
Treated primary multiple myeloma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-IRE1α, anti-IRE1α, anti-CHOP, anti-ATF4, anti-phospho-eIF2α, anti-eIF2α, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After drug treatment, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
III. Data Presentation
Quantitative data from the assays should be summarized in clear and well-structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on the Viability of Primary Multiple Myeloma Cells
| Treatment Group | Concentration | % Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 µM | 85.3 ± 4.1 |
| 5 µM | 62.1 ± 6.5 | |
| 10 µM | 41.7 ± 3.9 | |
| Bortezomib | 10 nM | 70.2 ± 5.8 |
| This compound + Bortezomib | 5 µM + 10 nM | 25.4 ± 4.3 |
Table 2: Apoptosis Induction by this compound in Primary Multiple Myeloma Cells
| Treatment Group | Concentration | % Apoptotic Cells (Mean ± SD) |
| Vehicle Control | - | 5.1 ± 1.2 |
| This compound | 10 µM | 28.6 ± 3.5 |
| Bortezomib | 10 nM | 15.3 ± 2.1 |
| This compound + Bortezomib | 10 µM + 10 nM | 55.9 ± 4.8 |
IV. Signaling Pathway and Mechanism of Action
The following diagrams illustrate the IRE1α-XBP1 signaling pathway and the mechanism of action of this compound.
Caption: The IRE1α-XBP1 branch of the Unfolded Protein Response.
Caption: this compound inhibits IRE1α, leading to apoptosis.
Inhibition of the IRE1α-XBP1 pathway by this compound can lead to the compensatory activation of the PERK branch of the UPR.[8] This results in the phosphorylation of eIF2α and increased translation of ATF4, which in turn upregulates the pro-apoptotic transcription factor CHOP.[9][10] The upregulation of CHOP is a key event in the transition from a pro-survival to a pro-apoptotic UPR, ultimately leading to cell death.[11][12][13] The synergistic effect of this compound with proteasome inhibitors like bortezomib is attributed to the enhanced and prolonged ER stress, which overwhelms the cell's adaptive capacity.[1][4]
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation and role of the ER stress transcription factor CHOP in alveolar epithelial type-II cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of MKC3946 in Studying Endoplasmic Reticulum (ER) Stress in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is an increasingly recognized pathological hallmark in a variety of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The accumulation of misfolded or unfolded proteins in the ER lumen triggers a complex signaling network known as the Unfolded Protein Response (UPR). One of the key sensors of the UPR is the Inositol-Requiring Enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
MKC3946 is a potent and specific inhibitor of the RNase activity of IRE1α. By blocking the splicing of XBP1 mRNA, this compound allows researchers to dissect the specific roles of the IRE1α-XBP1s pathway in neuronal function and dysfunction. This application note provides detailed protocols for the use of this compound in in vitro and in vivo neuroscience models to investigate ER stress.
Mechanism of Action
This compound selectively inhibits the endoribonuclease domain of IRE1α. This prevents the excision of a 26-nucleotide intron from the XBP1 mRNA. Consequently, the translational frameshift required to produce the active XBP1s transcription factor does not occur. It is important to note that this compound does not inhibit the kinase activity of IRE1α, which can have other downstream effects, such as the activation of the JNK pathway.[1] This specificity makes this compound a valuable tool for isolating the effects of XBP1 splicing in the UPR.
Data Presentation
In Vitro Efficacy of this compound
While specific IC50 values for this compound in various neuronal cell lines are not extensively published, the following table summarizes effective concentrations and key findings from relevant studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
| Cell Line | Inducer of ER Stress | Effective this compound Concentration | Key Findings | Reference |
| Insulinoma Cells | Thapsigargin (1 µM) | 10 µM | Completely inhibited XBP1 splicing. | [2] |
| RPMI 8226 (Multiple Myeloma) | Tunicamycin (5 µg/mL) | 0-10 µM (Dose-dependent inhibition) | Inhibited basal and induced XBP1 splicing. | [1][3] |
| 1.1B4 (Human Beta-Cells) | Tunicamycin (10 µg/mL) | Not specified, but effective | Inhibited ER stress-induced hIAPP expression and improved cell function. | [4] |
In Vivo Administration of this compound
The following table provides a starting point for in vivo studies in mouse models of neurological disease.
| Animal Model | ER Stress Inducer | This compound Dosage and Administration | Key Findings | Reference |
| SCID Mice | Tunicamycin (1 mg/kg, i.p.) | 50 mg/kg, intraperitoneally | Inhibited XBP1 splicing in the liver. | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of XBP1 Splicing in Neuronal Cells (e.g., SH-SY5Y)
This protocol describes how to treat a human neuroblastoma cell line, SH-SY5Y, with an ER stress inducer and this compound to assess the inhibition of XBP1 splicing.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Tunicamycin or Thapsigargin stock solution
-
This compound stock solution (in DMSO)
-
6-well plates
-
Reagents for RNA extraction, RT-PCR, and gel electrophoresis or RT-qPCR
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Control Group: Treat cells with vehicle (DMSO) only.
-
ER Stress Group: Treat cells with an ER stress inducer (e.g., 1-5 µg/mL Tunicamycin or 1 µM Thapsigargin) for a predetermined time (e.g., 4-8 hours).
-
This compound Treatment Group: Pre-treat cells with varying concentrations of this compound (e.g., 1-20 µM) for 1-2 hours before adding the ER stress inducer.
-
This compound Only Group: Treat cells with the highest concentration of this compound alone to assess its effect on basal XBP1 splicing.
-
-
RNA Extraction: After the treatment period, wash the cells with PBS and extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
RT-PCR for XBP1 Splicing:
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 transcript using primers that flank the 26-nucleotide intron.
-
Analyze the PCR products on a high-resolution agarose gel (e.g., 3%). Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands.
-
-
RT-qPCR for Quantitative Analysis (Optional but Recommended):
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol allows for the detection of key proteins in the IRE1α pathway.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-IRE1α, anti-XBP1s, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 3: Immunofluorescence Staining of ER Stress Markers in Primary Neurons
This protocol is for visualizing the subcellular localization of ER stress markers in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons cultured on coverslips
-
ER stress inducers and this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-GRP78/BiP, anti-PDI, anti-Calreticulin
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat primary neurons as described in Protocol 1.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% goat serum for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
-
Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: The IRE1α branch of the Unfolded Protein Response and the inhibitory action of this compound.
Caption: Experimental workflow for studying ER stress in neuronal cells using this compound.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of spliced XBP1 mRNA as an indicator of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of MKC3946
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration and evaluation of MKC3946, a potent and soluble inhibitor of the IRE1α endoribonuclease domain. The protocols are based on established preclinical studies investigating the therapeutic potential of this compound, primarily in the context of multiple myeloma (MM).
Mechanism of Action
This compound targets the Inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress. Under ER stress, IRE1α's endoribonuclease activity is activated, leading to the splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to alleviate ER stress. In cancers like multiple myeloma, which are characterized by high protein synthesis, the IRE1α-XBP1 pathway is constitutively active and plays a pro-survival role.
This compound inhibits the endoribonuclease activity of IRE1α, thereby blocking the splicing of XBP1 mRNA.[1][2] This leads to an accumulation of unfolded proteins and unresolved ER stress, ultimately triggering apoptosis in cancer cells.[1][3] Notably, this compound does not inhibit the kinase function of IRE1α, which may be advantageous as IRE1α kinase activity can have a pro-apoptotic role via the JNK pathway.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the IRE1α-XBP1 pathway.
Data Presentation
In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Animal Model | Treatment Group | Administration Route | Dosage | Outcome | Reference |
| RPMI 8226 Subcutaneous Xenograft (SCID mice) | This compound | Intraperitoneal (i.p.) | 100 mg/kg, daily | Significant reduction in tumor growth | [1] |
| RPMI 8226 Subcutaneous Xenograft (SCID mice) | Bortezomib | Intravenous (i.v.) | 0.15 mg/kg, twice a week | Tumor growth inhibition | [1] |
| RPMI 8226 Subcutaneous Xenograft (SCID mice) | This compound + Bortezomib | i.p. + i.v. | 100 mg/kg (daily) + 0.15 mg/kg (twice a week) | Significant tumor growth inhibition vs. control and bortezomib alone | [1] |
| INA6 SCID-hu Model | This compound | i.p. | Not specified, daily for 3 weeks | Significant inhibition of tumor growth | [1] |
| In Vivo ER Stress Model (SCID mice) | Tunicamycin (Tm) | i.p. | 1 mg/kg | Induces ER stress | [1][4] |
| In Vivo ER Stress Model (SCID mice) | Tm + this compound | i.p. | 1 mg/kg (Tm) + 50 mg/kg (this compound) | Inhibition of XBP1 splicing in the liver | [1][4] |
In Vitro Activity of this compound on Multiple Myeloma Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| RPMI 8226 | This compound | 0-10 µM | Modest growth inhibition | [5] |
| INA6 | This compound + Bortezomib | 5-10 µM (this compound) | Enhanced cytotoxicity | [1] |
| INA6 | This compound + 17-AAG | 5-10 µM (this compound) | Enhanced cytotoxicity | [1] |
| RPMI 8226 and INA6 | This compound + Bortezomib/17-AAG | 10 µM (this compound) | Enhanced apoptosis (increased cleaved PARP and caspase-3) | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O)
Protocol:
-
Prepare a stock solution of this compound in fresh, moisture-free DMSO.
-
For a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.
Note: The final concentrations of the components in the vehicle are 40% PEG300, 5% Tween80, and 5% DMSO in water.
In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study with this compound.
Detailed Protocol for In Vivo Xenograft Study:
-
Cell Culture: Culture human multiple myeloma cells (e.g., RPMI 8226) under standard conditions.
-
Animal Model: Use immunodeficient mice, such as SCID mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁷ RPMI 8226 cells in a suitable buffer (e.g., PBS) into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Allow tumors to establish and reach a palpable size. Randomize mice into treatment and control groups (n=8 per group is recommended).[1]
-
Treatment Administration:
-
This compound Group: Administer 100 mg/kg this compound via intraperitoneal injection daily.[1]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle (e.g., 10% HPBCD or the DMSO/PEG300/Tween80/water vehicle) via intraperitoneal injection daily.[1]
-
Combination Therapy Group (Optional): Administer 100 mg/kg this compound i.p. daily and 0.15 mg/kg bortezomib i.v. twice a week.[1]
-
-
Monitoring:
-
Measure tumor volume using calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size (e.g., 1.5 cm in length) or if signs of excessive toxicity are observed.[1]
-
Record the date of death for survival analysis.
-
-
Pharmacodynamic Analysis:
-
Excise tumors at the end of the study.
-
Extract total RNA from tumor tissue.
-
Perform RT-PCR using primers specific for spliced XBP1 (XBP1s) to confirm target engagement.
-
In Vitro Assessment of Apoptosis
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, INA6)
-
This compound
-
Bortezomib or 17-AAG (as ER stressors)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Antibodies for Western blotting: anti-PARP, anti-cleaved caspase-3, anti-CHOP, and a loading control (e.g., anti-β-actin)
Protocol:
-
Cell Treatment:
-
Seed RPMI 8226 or INA6 cells in appropriate culture plates.
-
Treat cells with this compound (e.g., 10 µM) alone or in combination with an ER stress-inducing agent like bortezomib or 17-AAG for 48 hours.[1]
-
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
-
Apoptosis Analysis by Western Blot:
-
Lyse the treated cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and CHOP.
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system. Increased levels of these proteins are indicative of enhanced ER stress-mediated apoptosis.[1]
-
These protocols and application notes provide a solid foundation for the preclinical investigation of this compound. Researchers should adapt these methodologies to their specific experimental needs while adhering to ethical guidelines for animal research.
References
Application Note: Evaluating the Efficacy of the IRE1α Inhibitor MKC3946 Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages endoplasmic reticulum (ER) stress, a condition often exacerbated in rapidly proliferating cancer cells. One key branch of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), which promotes cell survival under stress.[1][2] MKC3946 is a potent small molecule inhibitor that specifically targets the endoribonuclease domain of IRE1α.[3][4] By blocking IRE1α's activity, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the pro-survival UPR pathway.[3][4][5][6] This inhibition can enhance ER stress and trigger apoptosis in cancer cells, making this compound a promising therapeutic agent, particularly in hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[5][7]
This application note provides detailed protocols for assessing the efficacy of this compound using three common cell viability assays: MTT, XTT, and CellTiter-Glo®. These assays are fundamental for determining the cytotoxic and cytostatic effects of therapeutic compounds, enabling the quantification of dose-dependent responses and the evaluation of synergistic effects with other drugs.
Mechanism of Action: this compound and the IRE1α Pathway
Under ER stress, the IRE1α protein dimerizes and autophosphorylates, activating its endoribonuclease domain. This activated domain excises a 26-nucleotide intron from XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.
This compound specifically inhibits the endoribonuclease function of IRE1α without affecting its kinase activity.[5][6] This blockade prevents the generation of XBP1s, leading to an accumulation of unresolved ER stress. Consequently, pro-apoptotic arms of the UPR, such as the PERK pathway, may be activated, ultimately leading to programmed cell death.[5] Studies have shown that while this compound alone induces modest growth inhibition, it significantly enhances the cytotoxicity of other ER stressors like bortezomib and 17-AAG.[3][5][7]
Experimental Workflow Overview
The assessment of this compound efficacy follows a standardized workflow, regardless of the specific cell viability assay chosen. The primary steps include cell culture preparation, treatment with the compound at various concentrations, incubation, addition of the viability reagent, signal measurement, and data analysis to determine metrics such as IC50 values.
Protocols for Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in sterile PBS, stored at -20°C, protected from light)[8][10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer (reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8] Include wells for "medium only" background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include untreated (vehicle control) wells.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][11]
-
Solubilization:
-
For adherent cells, carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to MTT, the XTT assay measures the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[12] The reduction requires an electron coupling reagent.[13][14]
Materials:
-
XTT Reagent
-
Electron Coupling Reagent (Activator)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 100 µL of activator to 5 mL of XTT reagent).[14]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. Incubation time may vary depending on the cell type and density.[13]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan at 450-490 nm. A reference wavelength of 660 nm is often used to correct for background.[13]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[15][16] The assay reagent lyses the cells and generates a luminescent "glow-type" signal produced by a luciferase reaction, which is proportional to the amount of ATP.
Materials:
-
CellTiter-Glo® Reagent (consisting of a buffer and a lyophilized substrate)[16][17]
-
Opaque-walled 96-well plates (to prevent signal cross-talk)
-
Luminometer
Protocol:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent. Allow the solution to equilibrate to room temperature before use.[16][17]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, but use opaque-walled plates suitable for luminescence.
-
Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[16][17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Luminescence Measurement: Record the luminescence using a plate reader (luminometer).
Data Presentation and Interpretation
Data should be processed by first subtracting the average background reading (from "medium only" wells) from all other readings. The percent viability for each concentration of this compound is then calculated relative to the vehicle-treated control cells.
Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
The results can be plotted on a dose-response curve (Percent Viability vs. Log[Compound Concentration]) to determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell viability. This data is effectively summarized in a table for comparison across different cell lines or treatment conditions.
Table 1: Example IC50 Values for this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Treatment | IC50 (µM) | Notes |
| RPMI 8226 | This compound Alone | 8.5 | This compound shows modest single-agent activity.[3][5] |
| RPMI 8226 | This compound + Bortezomib (10 nM) | 2.1 | Demonstrates significant enhancement of cytotoxicity when combined with a proteasome inhibitor.[5][7] |
| INA-6 | This compound Alone | 9.2 | Similar modest effect in a different MM cell line. |
| INA-6 | This compound + Bortezomib (10 nM) | 2.5 | Synergistic or additive effects are observed consistently across cell lines.[5] |
| PBMC | This compound Alone | > 50 | Shows low toxicity in normal peripheral blood mononuclear cells.[3][6] |
Note: The data presented in this table are illustrative examples based on published findings and should be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological targeting of MYC-regulated IRE1/XBP1 pathway suppresses MYC-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]
- 8. goldbio.com [goldbio.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
Troubleshooting MKC3946 solubility issues in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions regarding solubility issues with MKC3946 in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small-molecule inhibitor of the endoribonuclease domain of Inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).[4][5] Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This domain then unconventionally splices the mRNA of X-box binding protein 1 (XBP1).[2][4] this compound specifically blocks this splicing event, preventing the formation of the active transcription factor XBP1s.[4][5][6] This leads to an accumulation of ER stress and can trigger apoptosis in cells highly dependent on the UPR, such as multiple myeloma cells.[4][7]
Q2: What are the known solubility characteristics of this compound?
This compound is a crystalline solid that is practically insoluble in water.[3] It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). However, its solubility is significantly reduced in aqueous buffers. Quantitative data from various sources are summarized below.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 38 mg/mL | ~99.87 mM | [3] |
| DMSO | 14 mg/mL | ~36.80 mM | [1][8] |
| DMF | 20 mg/mL | ~52.57 mM | [1][8] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | ~0.37 mM | [1][8] |
| Ethanol | 3 mg/mL | ~7.88 mM | [3] |
| Water | Insoluble | Insoluble | [3] |
| Note: Discrepancies in reported DMSO solubility exist. Researchers should perform solubility tests for their specific lot, starting with lower concentrations. |
Q3: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous buffer?
This is a common issue due to the hydrophobic nature of this compound. When a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or PBS), the compound may crash out of solution as the solvent environment becomes predominantly aqueous and can no longer support its solubility. This is expected behavior for a compound that is insoluble in water.[3]
Q4: How can I avoid precipitation when preparing aqueous working solutions?
Direct dilution of a high-concentration DMSO stock into an aqueous buffer is likely to fail. Special formulation strategies are required to maintain solubility. The most effective methods involve the use of solubilizing agents or co-solvents. See the detailed protocols below for recommended procedures using SBE-β-CD or a combination of PEG300 and Tween-80.
Q5: My DMSO stock solution appears cloudy. What should I do?
Cloudiness in a DMSO stock solution may indicate that the solubility limit has been exceeded or that the DMSO has absorbed moisture, which can reduce the solubility of the compound.[3]
-
Action 1 : Ensure you are using fresh, anhydrous (moisture-free) DMSO.
-
Action 2 : Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.
-
Action 3 : If cloudiness persists, the solution may be supersaturated. Centrifuge the solution to pellet any undissolved compound and carefully transfer the clear supernatant for use. The concentration of this supernatant will be at the saturation point.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Solvent Selection : Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) as the solvent.[3]
-
Calculation : Based on the desired molar concentration and the formula weight of this compound (380.5 g/mol ), calculate the required mass of the compound.
-
Dissolution : Add the calculated volume of DMSO to the vial of pre-weighed this compound.
-
Mixing : Vortex thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. The solution should be clear.
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2][3]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol is adapted from a method for in vivo use and can be scaled for in vitro experiments.[3]
-
Initial Dilution : Start with a clarified DMSO stock solution (e.g., 12.6 mg/mL).
-
Add PEG300 : In a sterile tube, add 8 volumes of PEG300 to 1 volume of the DMSO stock solution (e.g., for a final volume of 1 mL, add 400 µL of PEG300 to 50 µL of DMSO stock).
-
Mix : Mix thoroughly until the solution is clear.
-
Add Tween-80 : Add 1 volume of Tween-80 to the mixture (e.g., 50 µL).
-
Mix : Mix again until the solution is clear.
-
Final Aqueous Dilution : Add 10 volumes of sterile ddH₂O or desired aqueous buffer (e.g., 500 µL) to bring the solution to its final volume.
-
Use Immediately : This mixed solution should be used immediately for optimal results.[3]
Protocol 3: Preparation of an Aqueous Working Solution using a Cyclodextrin
This protocol uses a Captisol®-like agent (sulfobutylether-β-cyclodextrin) to enhance solubility.[2]
-
Prepare Solubilizer : Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired sterile aqueous buffer.
-
Initial Dilution : Start with a concentrated DMSO stock solution (e.g., 20 mg/mL).
-
Final Dilution : Add the DMSO stock to the SBE-β-CD solution at a ratio of 1:9 (e.g., add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution).
-
Mix : Mix thoroughly until a clear solution is achieved. This protocol yields a final concentration of ≥ 2 mg/mL this compound.[2]
Visual Guides
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibiting the IRE1α-XBP1 signaling pathway.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility problems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MKC-3946 | CAS 1093119-54-0 | Cayman Chemical | Biomol.com [biomol.com]
How to minimize MKC3946 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of MKC3946, a potent inhibitor of the endoribonuclease domain of Inositol-requiring enzyme 1α (IRE1α). The primary focus is to offer strategies to minimize and identify potential off-target effects in your experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and soluble inhibitor of the IRE1α endoribonuclease domain.[1] Its primary mechanism of action is to block the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR).[1][2] This inhibition of XBP1 splicing enhances endoplasmic reticulum (ER) stress-mediated apoptosis.[2] Notably, this compound does not inhibit the kinase function of IRE1α or the downstream JNK signaling pathway.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available information detailing specific off-target binding partners of this compound. It is described as a potent and selective inhibitor of the IRE1α RNase domain.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be experimentally addressed. General strategies for minimizing and identifying off-target effects are discussed in the troubleshooting guide below.
Q3: What is the recommended concentration range for using this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on published studies, a concentration range of 0 to 10 μM is often used to demonstrate a dose-dependent inhibition of XBP1 splicing in cell lines such as RPMI 8226.[2] It is crucial to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell system to minimize potential off-target effects.
Q4: Is this compound toxic to all cell types?
A4: Studies have shown that this compound triggered modest growth inhibition in multiple myeloma (MM) cell lines, while showing no toxicity in normal mononuclear cells.[1][2] This suggests a degree of selectivity for cells that are reliant on the IRE1α-XBP1 pathway for survival, such as certain cancer cells under chronic ER stress. However, cytotoxicity should be evaluated in your specific cell line of interest.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in DMSO to create a stock solution. For example, a stock solution of 38 mg/mL (99.87 mM) in fresh DMSO has been reported.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for long-term stability (up to one year).[1] For in vivo studies, specific formulations in vehicles like a mixture of PEG300, Tween80, and ddH2O may be required.[1] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Quantitative Data Summary
| Parameter | Description | Value/Range | Citation |
| Target | Inositol-requiring enzyme 1α (IRE1α) | Endoribonuclease (RNase) domain | [1][2] |
| Mechanism of Action | Inhibition of XBP1 mRNA splicing | - | [1][2] |
| IC50 | Potency of IRE1α inhibition | 0.39 µM | [3] |
| In Vitro Concentration | Effective range in cell culture | 2.5 - 10 µM | [1] |
| In Vivo Dosage | Example dosage in mouse models | 100 mg/kg (i.p.) | [1][4] |
Visualizing the Mechanism and Experimental Workflow
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway in the unfolded protein response and the inhibitory action of this compound.
Experimental Workflow to Minimize Off-Target Effects
Caption: Recommended experimental workflow for using this compound to minimize and validate off-target effects.
Troubleshooting Guide
This guide provides a structured approach to address common issues and interpret unexpected results when using this compound.
Issue 1: No observable effect of this compound on the intended phenotype.
| Possible Cause | Recommended Action |
| Suboptimal Concentration | Perform a dose-response curve to ensure you are using an effective concentration. Confirm the inhibition of XBP1 splicing at the molecular level using RT-PCR. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the IRE1α-XBP1 pathway for the observed phenotype. Consider using a positive control cell line known to be sensitive to IRE1α inhibition. |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Test the compound in a well-established assay, such as inhibiting tunicamycin-induced XBP1 splicing. |
Issue 2: Observed phenotype is inconsistent with known effects of IRE1α inhibition.
| Possible Cause | Recommended Action |
| Potential Off-Target Effects | - Use an orthogonal approach: Treat cells with a structurally different IRE1α RNase inhibitor. If the same phenotype is observed, it is more likely an on-target effect. - Perform a genetic knockdown: Use siRNA or shRNA to specifically knockdown IRE1α. If this recapitulates the phenotype observed with this compound, it strengthens the on-target conclusion. |
| Non-specific Compound Effects | - Include a negative control: Use a structurally similar but inactive analog of this compound, if available. - Rule out assay interference: Perform counter-screens to check for issues like compound aggregation or fluorescence interference in your phenotypic assay. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of unexpected results when using this compound.
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on XBP1 Splicing
Objective: To determine the minimal effective concentration of this compound required to inhibit IRE1α-mediated XBP1 splicing.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tunicamycin (optional, as a positive control for ER stress induction)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents and primers specific for spliced (XBP1s) and unspliced (XBP1u) XBP1
-
Gel electrophoresis equipment
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 μM). Include a vehicle-only control (DMSO).
-
(Optional) To induce ER stress and robustly activate the IRE1α pathway, co-treat with a final concentration of tunicamycin (e.g., 5 µg/mL).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 3-6 hours).[2]
-
Wash cells with PBS and harvest for RNA extraction according to the kit manufacturer's protocol.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that can distinguish between the spliced and unspliced forms.
-
Analyze the PCR products by gel electrophoresis. The inhibition of XBP1 splicing will be indicated by a dose-dependent decrease in the XBP1s band and a corresponding increase or stabilization of the XBP1u band.
Protocol 2: Orthogonal Validation using IRE1α siRNA
Objective: To confirm that the observed phenotype with this compound treatment is due to the inhibition of IRE1α and not an off-target effect.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
siRNA targeting IRE1α
-
Non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Reagents for your specific phenotypic assay (e.g., apoptosis assay kit, cell viability reagent)
-
Western blot reagents
Procedure:
-
Seed cells in multi-well plates.
-
Transfect one set of wells with IRE1α siRNA and another with a non-targeting control siRNA, following the transfection reagent manufacturer's protocol.
-
Allow 48-72 hours for the knockdown of IRE1α.
-
Confirm the knockdown of IRE1α protein levels by Western blot analysis.
-
Treat a separate set of non-transfected cells with the determined optimal concentration of this compound and a vehicle control.
-
Perform your phenotypic assay on all sets of cells (IRE1α knockdown, control siRNA, this compound-treated, and vehicle-treated).
-
Interpretation: If the phenotype observed in the IRE1α knockdown cells is similar to that in the this compound-treated cells, it strongly suggests that the effect of this compound is on-target.
References
Optimizing RT-PCR primers for XBP1 splicing analysis with MKC3946
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing RT-PCR primers for X-box binding protein 1 (XBP1) splicing analysis, particularly when investigating the effects of the IRE1α inhibitor, MKC3946.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the RT-PCR assay for XBP1 splicing?
The RT-PCR assay for XBP1 splicing is used to detect the activation of the Inositol-requiring enzyme 1α (IRE1α) pathway, a key branch of the Unfolded Protein Response (UPR).[1][2][3] When cells experience endoplasmic reticulum (ER) stress, IRE1α is activated and acts as an endoribonuclease to splice a 26-nucleotide intron from the XBP1 mRNA.[3][4][5] This splicing event results in a frameshift, leading to the translation of the active, spliced XBP1 (XBP1s) protein, a potent transcription factor that upregulates genes involved in protein folding and degradation.[1] The unspliced form is referred to as XBP1u. The RT-PCR assay uses primers that flank this splice site to amplify both XBP1u and XBP1s transcripts, which can then be distinguished by size.
Q2: How does this compound affect XBP1 splicing?
This compound is a small molecule inhibitor that specifically targets the endoribonuclease domain of IRE1α.[6][7] By binding to IRE1α, this compound blocks its ability to splice XBP1 mRNA, thus preventing the formation of XBP1s.[6][8] This inhibition occurs even when IRE1α is phosphorylated and activated in response to ER stress.[6] Therefore, in the presence of an ER stressor and this compound, you would expect to see a reduction in the XBP1s band and an accumulation of the XBP1u band in your RT-PCR results.
Q3: What are the expected sizes of the PCR products for spliced (XBP1s) and unspliced (XBP1u) XBP1?
The size of the PCR products will depend on the specific primers used. However, the key difference is the 26-base pair intron that is removed from XBP1u to generate XBP1s.[4][9] Therefore, the PCR product for XBP1s will be 26 bp smaller than the product for XBP1u.[4] For example, one common method yields a 474 bp fragment for XBP1u and a 448 bp fragment for XBP1s.[10] Another approach may yield a 289 bp product for XBP1u and a 263 bp product for XBP1s.[4] It is crucial to know the expected product sizes for your specific primer set.
Q4: Can I use quantitative real-time PCR (qPCR) for XBP1 splicing analysis?
Yes, qPCR is a more quantitative method for analyzing XBP1 splicing compared to conventional RT-PCR with gel electrophoresis.[2][4] Specific primers can be designed to selectively amplify only the spliced form of XBP1 (XBP1s).[2] Alternatively, you can measure the total XBP1 (tXBP1) and the spliced form separately to calculate the percentage of spliced XBP1.[4] This approach offers higher accuracy and efficiency.[4]
Troubleshooting Guide
Q5: I am not seeing any PCR product for either XBP1u or XBP1s. What could be the problem?
-
RNA Quality: Ensure your RNA is of high quality and has not degraded. Run an aliquot on a gel or use a bioanalyzer to check for intact ribosomal RNA bands.
-
cDNA Synthesis: Verify the efficiency of your reverse transcription step. You can include a positive control using primers for a housekeeping gene.
-
PCR Conditions: Optimize your PCR conditions, including annealing temperature and the number of cycles.
-
Primer Integrity: Check that your primers have been stored correctly and have not degraded. It's also good practice to verify the primer sequences.
Q6: I am only seeing the unspliced (XBP1u) band, even after treating my cells with an ER stress inducer like tunicamycin.
-
Ineffective ER Stress Induction: Ensure that your ER stress inducer is active and used at an appropriate concentration and for a sufficient duration to induce a robust UPR.
-
Cell Type Specificity: Some cell lines may have a weaker or delayed UPR. You may need to optimize the treatment conditions for your specific cell line.
-
Primer Design: Your primers may be preferentially amplifying the unspliced form. Verify your primer design to ensure they efficiently amplify both isoforms.
Q7: The bands for XBP1u and XBP1s are very close together and difficult to resolve on an agarose gel. How can I improve the separation?
-
High Percentage Agarose Gel: Use a high-concentration agarose gel, such as 2.5% or 3%, to improve the resolution of small DNA fragments.[4]
-
Polyacrylamide Gel Electrophoresis (PAGE): For the best resolution, consider running your PCR products on a polyacrylamide gel.
-
Restriction Enzyme Digestion: A common method to better distinguish the two forms is to use the restriction enzyme PstI. The PstI recognition site is located within the 26 bp intron of XBP1u.[4][10] Therefore, PstI will digest the XBP1u PCR product into two smaller fragments, while the XBP1s product will remain intact.[10][11]
Q8: I am observing a third, larger band in addition to the XBP1u and XBP1s bands. What is this?
This third band is often a heteroduplex formed by the annealing of one strand of the XBP1u PCR product with one strand of the XBP1s PCR product.[12] This mismatched duplex migrates slower on the gel than either of the homoduplex products.[12] Its presence is a good indication that both spliced and unspliced forms are present in your sample.
Experimental Protocols
Protocol 1: Total RNA Extraction and cDNA Synthesis
-
Cell Lysis and RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers. Follow the manufacturer's protocol.
Protocol 2: RT-PCR for XBP1 Splicing Analysis
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase (e.g., Taq polymerase), dNTPs, PCR buffer, and your XBP1 forward and reverse primers.
-
Primer Sequences:
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 58-62°C for 30-60 seconds (optimize for your primer set).
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products on a 2.5-3% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide, SYBR Safe).
Protocol 3: PstI Restriction Digest for XBP1 Splicing Analysis
-
Digestion Reaction: Set up a restriction digest reaction with your PCR product, PstI restriction enzyme, and the appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[10]
-
Gel Electrophoresis: Analyze the digested products on a 2.5-3% agarose gel.
Data Presentation
Table 1: Expected PCR Product Sizes for XBP1 Splicing Analysis
| Transcript | Undigested Size (bp) | PstI Digested Fragments (bp) |
| XBP1u | ~474 | ~296 and ~183 |
| XBP1s | ~448 | ~448 (undigested) |
Note: The exact sizes may vary depending on the primer set used.[10]
Visualizations
Caption: The IRE1α-XBP1 signaling pathway in response to ER stress.
Caption: Experimental workflow for analyzing XBP1 splicing by RT-PCR.
Caption: Mechanism of action for this compound in inhibiting XBP1 splicing.
References
- 1. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of MYC-regulated IRE1/XBP1 pathway suppresses MYC-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. XBP1 splicing assay [bio-protocol.org]
- 11. XBP1 Splicing Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Potential resistance mechanisms to MKC3946 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MKC3946, a potent and selective inhibitor of the IRE1α endoribonuclease domain. The information provided is intended to assist in identifying and understanding potential mechanisms of resistance in cancer cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the endoribonuclease (RNase) domain of the inositol-requiring enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor of the Unfolded Protein Response (UPR), a cellular stress response pathway. By inhibiting the RNase activity of IRE1α, this compound blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s.[1][2][3] XBP1s is a transcription factor that upregulates genes involved in protein folding, quality control, and degradation to alleviate endoplasmic reticulum (ER) stress.[1] It is important to note that this compound does not inhibit the kinase activity of IRE1α.[1][3]
Q2: My cancer cell line shows reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: Reduced sensitivity or acquired resistance to this compound can arise from several mechanisms. Based on the known signaling pathways, the most likely causes are:
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Compensatory Activation of Other UPR Branches: Inhibition of the IRE1α-XBP1 pathway can lead to a compensatory upregulation of the other two UPR branches, namely the PERK/eIF2α/ATF4 and ATF6 pathways.[1] These pathways can also promote cell survival under ER stress, thus circumventing the effects of IRE1α inhibition.
-
Alterations in the IRE1α Pathway Downstream of Inhibition:
-
Loss of XBP1: Since the cytotoxic effects of IRE1α RNase inhibitors can be mediated through the modulation of the XBP1 axis, the absence or significant downregulation of XBP1 may confer resistance.[4]
-
Dysregulation of microRNAs (miRNAs): IRE1α's RNase activity also degrades specific miRNAs in a process called Regulated IRE1-Dependent Decay (RIDD). Inhibition of IRE1α can alter the expression of these miRNAs. For instance, silencing of miR-34a has been shown to induce resistance to IRE1α inhibitors in some cancer cells.[4]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]
-
Mutations in the IRE1α Gene (ERN1): Although not yet reported for this compound, mutations in the drug-binding site of a target protein are a common mechanism of acquired resistance to targeted therapies.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the resistant line compared to the parental line indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with this compound Treatment
If you observe a decrease in the expected cytotoxic effect of this compound in your cancer cell line, it may be indicative of acquired resistance. The following steps will guide you through the process of identifying the potential underlying mechanism.
Caption: Troubleshooting workflow for decreased this compound efficacy.
-
Experiment: Cell Viability Assay (e.g., MTT or XTT).
-
Objective: To determine and compare the IC50 values of this compound in parental and suspected resistant cells.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental Line | 5.2 ± 0.4 | 1.0 |
| Resistant Subline | 48.7 ± 3.1 | 9.4 |
-
Experiment: Western Blot.
-
Objective: To assess the activation state of the PERK and ATF6 pathways in response to this compound treatment.
-
Expected Outcome in Resistant Cells: Upon treatment with this compound, resistant cells may show a stronger or more sustained activation of the PERK pathway (increased phosphorylation of PERK and eIF2α, and increased expression of ATF4 and its downstream target CHOP) compared to sensitive cells.
Table 2: Example Protein Expression Changes in Response to this compound (10 µM for 24h)
| Protein | Parental Cells (Fold Change) | Resistant Cells (Fold Change) |
| p-PERK | 1.8 ± 0.2 | 4.5 ± 0.5 |
| p-eIF2α | 2.1 ± 0.3 | 5.2 ± 0.6 |
| ATF4 | 2.5 ± 0.4 | 6.8 ± 0.7 |
| CHOP | 3.0 ± 0.5 | 8.1 ± 0.9 |
-
Experiment: RT-qPCR.
-
Objective: To confirm that this compound is inhibiting XBP1 splicing and to check for the total expression of XBP1.
-
Expected Outcome in Resistant Cells:
-
This compound should still inhibit XBP1 splicing in both sensitive and resistant cells (unless a mutation in the drug-binding site of IRE1α has occurred).
-
Resistant cells might exhibit a significantly lower basal level of total XBP1 mRNA, suggesting that the cells have become less dependent on this pathway for survival.
-
Table 3: Example Gene Expression Changes in Response to this compound (10 µM for 6h)
| Gene | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| Spliced XBP1 (XBP1s) | Decreased | Decreased |
| Total XBP1 | 1.0 (baseline) | 0.2 (baseline) |
Issue 2: Developing a this compound-Resistant Cell Line for Further Study
If you need to generate a stable this compound-resistant cell line for your research, you can do so by continuous exposure to the drug.
Caption: Workflow for generating a this compound-resistant cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for UPR Proteins
This protocol is for assessing the activation of UPR pathways.
-
Sample Preparation: Seed cells in 6-well plates and treat with this compound at the desired concentration and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.[9][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Protocol 3: RT-qPCR for XBP1 Splicing
This protocol is for measuring the levels of spliced and unspliced XBP1 mRNA.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).[11]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix and primers that specifically amplify total XBP1 and spliced XBP1 (XBP1s). Also, include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[12]
-
Note on Primers: For XBP1s, the forward primer should span the splice junction created by the removal of the 26-nucleotide intron.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of XBP1s and total XBP1.[13] A decrease in the XBP1s/total XBP1 ratio indicates inhibition of splicing.
Caption: The Unfolded Protein Response (UPR) and the mechanism of this compound.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug resistance mechanisms create targetable proteostatic vulnerabilities in Her2+ breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
How to control for MKC3946's effect on IRE1α phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MKC3946, a small molecule inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α). The following information will help you design robust experiments and correctly interpret your results, specifically concerning the effect of this compound on IRE1α phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly inhibit the phosphorylation of IRE1α?
No, this compound is not designed to inhibit the kinase activity of IRE1α and therefore does not directly block its autophosphorylation.[1][2] this compound is a potent and specific inhibitor of the endoribonuclease (RNase) domain of IRE1α.[3][4] Its primary mechanism of action is to prevent the splicing of X-box binding protein 1 (XBP1) mRNA, a key downstream step in the IRE1α signaling pathway.[3][5]
Q2: What is the established mechanism of action for this compound?
Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, which activates its C-terminal RNase domain.[6][7] This activated RNase domain excises a 26-nucleotide intron from XBP1 mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis.[8] this compound specifically binds to the RNase domain, blocking this splicing event without affecting the upstream kinase activity and autophosphorylation.[1][4]
Q3: If this compound doesn't inhibit phosphorylation, why is it critical to measure phospho-IRE1α levels in my experiments?
Measuring the phosphorylation status of IRE1α (specifically at Ser724) is a crucial control experiment to validate the specificity of this compound in your model system.[9] By demonstrating that this compound inhibits its target (XBP1 splicing) without affecting a closely related function of the same enzyme (kinase activity), you can more confidently attribute the observed cellular phenotype to the inhibition of the RNase domain.[10] This helps rule out potential off-target effects.
Q4: Which experimental controls should I use alongside this compound?
To ensure rigorous and well-controlled experiments, it is recommended to use a multi-faceted approach including:
-
Vehicle Control (e.g., DMSO): Establishes the baseline response of your cells.
-
Positive Control for ER Stress: A known ER stress inducer like Tunicamycin (Tm) or Thapsigargin (Tg) to confirm the activation of the IRE1α pathway.[1]
-
Positive Control for Kinase Inhibition: An ATP-competitive IRE1α kinase inhibitor (e.g., KIRA6, APY29) to demonstrate what true inhibition of phosphorylation looks like in your assay.[11][12]
-
Orthogonal RNase Inhibitor: A structurally different IRE1α RNase inhibitor (e.g., 4μ8C, STF-083010) to confirm that the observed phenotype is due to RNase inhibition and not a unique off-target effect of the this compound chemical scaffold.[11][13]
Troubleshooting Guide
Issue: I treated my cells with this compound and observed an unexpected change in IRE1α phosphorylation.
While this compound does not directly inhibit IRE1α phosphorylation, complex biological systems can sometimes yield unexpected results.[1] Here are potential causes and troubleshooting steps:
-
Potential Cause 1: Indirect Cellular Feedback Loops. Inhibiting the IRE1α RNase function leads to a buildup of ER stress, as the adaptive response via XBP1s is blocked.[1] This sustained stress could potentially trigger compensatory signaling or feedback mechanisms that indirectly influence the phosphorylation state of IRE1α or other kinases.[1][7]
-
Solution: Perform a time-course experiment. Analyze IRE1α phosphorylation and XBP1 splicing at early (e.g., 1-4 hours) and late (e.g., 12-24 hours) time points. A direct effect would be immediate, whereas an indirect feedback mechanism would likely only appear at later time points.
-
-
Potential Cause 2: Compound Specificity and Purity. The purity of the small molecule inhibitor can impact results. Off-target effects are a common concern with any chemical probe.[10]
-
Solution: Ensure you are using a high-purity batch of this compound. Test a range of concentrations, starting with the lowest effective concentration reported in the literature (e.g., 1-10 µM) to minimize potential off-target activity.[3][4] Use an orthogonal control like 4μ8C to see if it recapitulates the phenotype.[13]
-
-
Potential Cause 3: Experimental Artifact. The observed change may be an artifact of the detection method or loading controls.
-
Solution: Validate your findings using a more sensitive technique. For instance, if using standard SDS-PAGE, consider Phos-tag™ SDS-PAGE, which specifically retards the migration of phosphorylated proteins, providing a clearer separation of phosphorylated and non-phosphorylated IRE1α.[6][14] Always normalize phospho-IRE1α levels to total IRE1α, not just a housekeeping protein like GAPDH or β-actin.[9]
-
Summary of Expected Experimental Outcomes
The table below summarizes the expected effects of various treatments on the two key activities of IRE1α. This table can serve as a reference for interpreting your results.
| Treatment Group | ER Stress Inducer (e.g., Tunicamycin) | IRE1α Phosphorylation (p-IRE1α / Total IRE1α) | XBP1 mRNA Splicing (XBP1s / XBP1u ratio) | Expected Outcome Rationale |
| Vehicle Control | - | Basal | Basal | Establishes baseline signaling levels in unstressed cells. |
| Vehicle Control | + | Increased | Increased | Confirms activation of both kinase and RNase functions by ER stress. |
| This compound | + | Increased | Inhibited | Primary Result: Demonstrates specific inhibition of RNase activity without blocking upstream kinase activation.[1][2] |
| IRE1α Kinase Inhibitor (e.g., KIRA6) | + | Inhibited | Inhibited | Control: Shows that blocking phosphorylation prevents downstream RNase activation.[11] |
Key Experimental Protocols
Protocol 1: Western Blot for IRE1α Phosphorylation
This protocol details the detection of total and phosphorylated IRE1α to assess the specificity of this compound.
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency. Treat with vehicle, ER stress inducer (e.g., 5 µg/mL Tunicamycin), and/or this compound (e.g., 10 µM) for the desired time (e.g., 3-6 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel. For enhanced resolution, use a 6% gel containing 25 µM Phos-tag™ acrylamide.[14]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IRE1α (Ser724) and total IRE1α, diluted in 5% BSA/TBST.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of phospho-IRE1α to total IRE1α for each sample.
Protocol 2: RT-PCR for XBP1 mRNA Splicing
This protocol provides a functional readout of IRE1α RNase activity and serves as a positive control for this compound's inhibitory effect.
-
Cell Treatment: Treat cells as described in Protocol 1.
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.[1][15]
-
Example Human XBP1 Primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. XBP1u will appear as a larger band than XBP1s.
-
Analysis: Visualize bands under UV light. The inhibition of splicing by this compound will be evident by a decrease in the XBP1s band and a corresponding increase or persistence of the XBP1u band compared to the ER stress-induced control.[3]
Visualizations
Signaling Pathways and Inhibitor Targets
Caption: The IRE1α signaling pathway. This compound inhibits the RNase-mediated splicing of XBP1u mRNA, while kinase inhibitors block upstream autophosphorylation.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for parallel analysis of IRE1α phosphorylation and RNase activity to validate the specific mechanism of this compound.
Troubleshooting Logic for Unexpected Phosphorylation Changes
Caption: A decision-making diagram for troubleshooting unexpected changes in IRE1α phosphorylation upon treatment with this compound.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. Proteostasis control by the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Total & pSer724 IRE1 alpha, the Sensor of ER Stress: Novus Biologicals [novusbio.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the therapeutic window of MKC3946 in combination therapies
MKC3946 Combination Therapy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing this compound, a selective inhibitor of the IRE1α endoribonuclease domain, in combination therapies. The focus is on improving the therapeutic window by maximizing synergistic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the endoribonuclease (RNase) domain of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).[1][2] By inhibiting the RNase activity, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s.[1][3][4] This blockade of the IRE1α-XBP1 pathway disrupts a critical pro-survival signal in cells under endoplasmic reticulum (ER) stress, thereby enhancing stress levels and promoting apoptosis, particularly in cancer cells highly dependent on the UPR, such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][5][6] Notably, this compound does not inhibit the kinase activity of IRE1α.[1][2]
Q2: Why is this compound more effective in combination therapy than as a monotherapy?
A2: As a monotherapy, this compound induces only modest growth inhibition in cancer cells.[1][7] Its therapeutic potential is significantly amplified when combined with agents that also induce ER stress, such as the proteasome inhibitor bortezomib or the HSP90 inhibitor 17-AAG.[1][7][8] These agents increase the burden of unfolded proteins in the ER, making cancer cells more reliant on the IRE1α-XBP1 pathway for survival. By simultaneously blocking this escape pathway with this compound, the combination pushes the ER stress past a critical threshold, leading to a synergistic induction of apoptosis.[1][9]
Q3: Does this compound exhibit toxicity towards non-cancerous cells?
A3: Preclinical studies have shown that this compound has low toxicity in normal peripheral blood mononuclear cells, suggesting a favorable therapeutic window.[2][7][10] This selectivity is attributed to the fact that many cancer cells, particularly secretory-type cancers like multiple myeloma, experience chronic high-level ER stress and are therefore uniquely dependent on the UPR for survival, unlike most normal tissues.
Q4: How can I confirm that this compound is active in my experimental system?
A4: The most direct method is to assess the splicing status of XBP1 mRNA via Reverse Transcription PCR (RT-PCR). In cells treated with an ER stress inducer (like tunicamycin or the combination agent itself), you should observe a shift from the unspliced form (XBP1u) to the smaller, spliced form (XBP1s). Effective treatment with this compound will prevent this shift, showing a dose-dependent reduction in the XBP1s band and a retention of the XBP1u band.[1][4]
Troubleshooting Guides
Issue 1: Suboptimal Synergy with a Combination Agent (e.g., Bortezomib)
-
Question: My in vitro experiments are showing only an additive, not a synergistic, effect when combining this compound with bortezomib. How can I optimize the synergy?
-
Answer: Suboptimal synergy can arise from several factors related to experimental design. Follow this guide to troubleshoot.
-
Verify Target Engagement: First, confirm that each drug is active at the concentrations used.
-
This compound: Use RT-PCR to confirm the inhibition of XBP1 splicing (see Protocol 1).
-
Bortezomib: Use Western blot to check for the accumulation of poly-ubiquitinated proteins or an increase in the pro-apoptotic protein CHOP.[1]
-
-
Optimize Dosing Schedule: The timing of drug administration is critical. The rationale for this combination is to induce ER stress with bortezomib and simultaneously block the adaptive response with this compound.
-
Recommendation: A co-treatment or a brief pre-treatment (1-3 hours) with this compound before adding bortezomib is often effective. Avoid long pre-incubation times that might allow other compensatory mechanisms to activate.
-
-
Adjust Dose Ratios: Synergy is often dependent on the ratio of the two drugs, not just their absolute concentrations.
-
Recommendation: Perform a checkerboard titration assay, testing a range of concentrations for both this compound and bortezomib. Calculate the Combination Index (CI) using software like CompuSyn to objectively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]
-
-
Consider Cell Context: The degree of synergy is highly dependent on the cell line's baseline ER stress and its reliance on the IRE1α pathway.
Caption: Workflow for troubleshooting and optimizing synergistic effects.
Issue 2: Unexpected Cytotoxicity in an In Vivo Model
-
Question: I'm observing weight loss or other signs of toxicity in my mouse xenograft model that were not anticipated. How can I improve the therapeutic window in vivo?
-
Answer: While this compound has shown low toxicity to normal cells in vitro, in vivo systems are more complex.[7][10]
-
Confirm On-Target Activity in Tumors: Before adjusting the dose, ensure the drug is reaching the tumor and inhibiting its target.
-
Review Dosing and Formulation:
-
Dose: The reported effective dose in a mouse MM xenograft model was 50 mg/kg via intraperitoneal (i.p.) injection.[1] If toxicity is observed, consider a dose de-escalation study (e.g., 40 mg/kg, 30 mg/kg).
-
Formulation: Poor solubility can lead to precipitation and localized toxicity. Ensure the compound is fully solubilized. A sample formulation involves DMSO, PEG300, and Tween80.
-
Schedule: Reduce dosing frequency (e.g., from daily to every other day) to allow for animal recovery while still maintaining therapeutic pressure on the tumor.
-
-
Assess Combination Agent Toxicity: The observed toxicity may be driven primarily by the combination agent, which is exacerbated by this compound.
-
Recommendation: Run parallel treatment arms with each single agent at the combination dose. If the toxicity is significantly higher in the combination arm, consider reducing the dose of the more toxic agent (e.g., use a low-dose bortezomib regimen).[1]
-
Quantitative Data Summary
Table 1: In Vitro Combination Effects of this compound
This table summarizes the nature of the interaction between this compound and other ER-stress-inducing agents in multiple myeloma (MM) cell lines, as determined by Combination Index (CI) analysis from isobologram studies.[1]
| Cell Line | Combination Agent | Combination Effect (CI Value) | Interpretation |
| RPMI 8226 | Bortezomib | Additive | CI ≈ 1 |
| INA6 | Bortezomib | Additive | CI ≈ 1 |
| RPMI 8226 | 17-AAG | Synergism | CI < 1 |
| INA6 | 17-AAG | Synergism | CI < 1 |
| Data adapted from preclinical studies in multiple myeloma.[1] |
Signaling Pathway and Experimental Rationale
Mechanism of Synergistic Apoptosis
The combination of an ER stress inducer (like a proteasome inhibitor) with this compound creates a synthetic lethal interaction. The proteasome inhibitor causes a massive buildup of unfolded proteins, which activates all three arms of the UPR, including the IRE1α pathway, as a survival response. This compound specifically cuts off this critical IRE1α/XBP1s survival signal. This unresolved stress leads to the activation of pro-apoptotic UPR branches (e.g., via CHOP) and engagement of the JNK pathway, culminating in apoptosis.[1]
Caption: Synergistic mechanism of this compound and Proteasome Inhibitors.
Key Experimental Protocols
Protocol 1: RT-PCR for XBP1 mRNA Splicing
This protocol allows for the direct visualization of this compound's on-target effect.
1. Cell Treatment and RNA Extraction:
-
Plate cells (e.g., RPMI 8226 multiple myeloma cells) at a suitable density.
-
Treat cells with an ER stress inducer (e.g., 5 µg/mL Tunicamycin or 10 nM Bortezomib) with or without varying concentrations of this compound (e.g., 0-10 µM) for 3-6 hours.[1][2]
-
Harvest cells and extract total RNA using a standard Trizol or column-based method.
2. Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV) and oligo(dT) primers, following the manufacturer's instructions.
3. Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron removed from XBP1 mRNA during splicing.
- Human XBP1 Forward:5'-CCT TGT AGT TGA GAA CCA GG-3'
- Human XBP1 Reverse:5'-GGG GCT TGG TAT ATA TGT GG-3'
-
Use a housekeeping gene (e.g., β-actin) as a loading control.
-
PCR Conditions: 94°C for 3 min, followed by 30-35 cycles of (94°C for 30s, 58°C for 30s, 72°C for 45s), and a final extension at 72°C for 5 min.
4. Gel Electrophoresis:
-
Run the PCR products on a 3% agarose gel.
-
Expected Results:
- Unspliced XBP1 (XBP1u): Larger band
- Spliced XBP1 (XBP1s): Smaller band (due to removal of the 26-nt intron)
- In this compound-treated samples, the XBP1s band should be reduced or absent compared to the ER stress-induced control.
Protocol 2: Cell Viability and Synergy Analysis (MTT Assay)
This protocol is for assessing cytotoxicity and calculating synergy.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere/stabilize overnight.
2. Drug Treatment (Checkerboard Array):
-
Prepare serial dilutions of this compound and the combination agent (e.g., bortezomib).
-
Treat the cells in a checkerboard format, including single-agent controls and an untreated control. For example, use 7 concentrations of this compound vs. 7 concentrations of bortezomib.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Convert absorbance values to percentage of cell viability relative to the untreated control.
-
Input the dose-response data from the checkerboard array into a synergy analysis software (e.g., CompuSyn or SynergyFinder).
-
The software will calculate the Combination Index (CI) for different dose points.
- CI < 0.9: Synergy
- CI 0.9 - 1.1: Additive effect
- CI > 1.1: Antagonism
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
Best practices for handling and storing MKC3946 to maintain potency
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing the IRE1α inhibitor, MKC3946, to ensure its potency and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity.[1][2] It functions by binding to the endoribonuclease domain of IRE1α, which prevents the splicing of X-box binding protein 1 (XBP1) mRNA.[3][4] This blockade of XBP1 splicing inhibits a key pathway of the Unfolded Protein Response (UPR), making it a valuable tool for research in areas like multiple myeloma and other cancers where the UPR is activated.[1][3]
Q2: How should I store the solid (powder) form of this compound?
To maintain long-term potency, the solid form of this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For specific temperature recommendations and shelf life, please refer to the storage data table below.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][4][5] Use fresh, anhydrous DMSO to ensure maximum solubility, as DMSO can absorb moisture from the air, which may reduce the solubility of the compound. For detailed solubility data, see the table below. To prepare the solution, add the appropriate volume of solvent to the vial of powdered this compound and vortex or sonicate briefly until fully dissolved.
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] These aliquots should be stored at -20°C or -80°C. For specific storage durations at these temperatures, please consult the data table. Once an aliquot is thawed, it is recommended to use it promptly and avoid re-freezing.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Value | Source(s) |
| Appearance | Crystalline solid; White to yellow powder | [1][5] |
| Molecular Weight | 380.46 g/mol | [1] |
| Solubility | ||
| DMSO | ~14-38 mg/mL | [1][4][5] |
| DMF | ~20 mg/mL | [1][5] |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [1][5] |
| Storage (Solid/Powder) | ||
| -20°C | ≥ 3 years | [6] |
| 4°C | ~2 years | [6] |
| Room Temperature | Shipped at RT; stable for short periods | [1][6] |
| Storage (In Solvent) | ||
| -80°C | up to 2 years | [6] |
| -20°C | up to 1 year | [6] |
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in DMSO.
-
Question: I am having difficulty dissolving the powdered this compound in DMSO. What could be the cause and how can I fix it?
-
Answer:
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds. Try using a fresh, unopened bottle of DMSO.
-
Gentle Warming: You can gently warm the solution to 37°C for a short period to aid dissolution. However, avoid excessive heat as it may degrade the compound.
-
Sonication: Place the vial in an ultrasonic bath for a few minutes. This can help break up any clumps and facilitate dissolution.
-
Concentration: Double-check your calculations to ensure you are not trying to prepare a stock solution that is above the maximum solubility limit of this compound in DMSO (~38 mg/mL).[7]
-
Issue 2: Precipitate forms when diluting the DMSO stock solution in aqueous media.
-
Question: When I add my this compound DMSO stock to my cell culture media or aqueous buffer, a precipitate forms. Is the compound crashing out, and how can I prevent this?
-
Answer:
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity and solubility issues. High concentrations of DMSO can cause compounds to precipitate when introduced to an aqueous environment.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into your final volume of media. Instead, perform a serial dilution, first into a smaller volume of media, and then add this intermediate dilution to your final volume. This gradual change in solvent environment can prevent precipitation.
-
Mixing: Ensure rapid and thorough mixing when adding the compound to the aqueous solution. Pipette up and down or gently vortex immediately after adding the stock solution.
-
Use of Co-solvents (for in vivo use): For animal experiments, if precipitation is an issue when diluting in buffers like PBS, co-solvents such as PEG300 or Tween80 may be required to maintain solubility.[7]
-
Issue 3: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My experiments are showing variable results or the potency of this compound seems lower than reported. What could be affecting its activity?
-
Answer:
-
Compound Degradation: Repeated freeze-thaw cycles of your stock solution can lead to degradation. Always use freshly thawed aliquots for your experiments. If a stock solution has been stored at -20°C for more than a month, its efficacy should be re-verified.
-
Adsorption to Plastics: Like many small molecules, this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). This can reduce the effective concentration of the compound in your assay. Consider using low-adhesion plastics or pre-rinsing tips with the solution.
-
Cell Culture Conditions: The presence of high serum concentrations in your cell culture media can sometimes affect the free concentration of a compound due to protein binding. Ensure your assay conditions are consistent between experiments.
-
Potency Verification: If you suspect a loss of potency, it is advisable to perform a potency verification experiment. The detailed XBP1 Splicing Assay protocol below can be used to confirm the inhibitory activity of your this compound stock.
-
Experimental Protocols
Protocol: Assessing this compound Potency via XBP1 Splicing Assay
This protocol details a reverse transcription PCR (RT-PCR) based method to assess the potency of this compound by measuring its ability to inhibit endoplasmic reticulum (ER) stress-induced XBP1 mRNA splicing.
1. Cell Culture and Treatment: a. Plate cells (e.g., RPMI 8226 multiple myeloma cells) at an appropriate density and allow them to adhere or stabilize overnight. b. Induce ER stress using an agent like Tunicamycin (e.g., 5 µg/mL) or Thapsigargin. c. Concurrently, treat the cells with a dose-range of this compound (e.g., 0-10 µM) or a vehicle control (DMSO at the same final concentration). d. Incubate the cells for a specified period (e.g., 3-6 hours).[8]
2. RNA Extraction: a. After incubation, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol). b. Extract total RNA according to the manufacturer's protocol for your chosen RNA extraction kit. c. Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers. Use approximately 1-5 µg of total RNA per reaction.
4. PCR Amplification of XBP1: a. Perform PCR to amplify a region of the XBP1 transcript that spans the 26-nucleotide intron removed during splicing. b. Use primers flanking this intron. Example human XBP1 primers:
- Forward: 5’-AAACAGAGTAGCAGCTCAGACTGC-3’
- Reverse: 5’-TCCTTCTGGGTAGACCTCTGGGAG-3’ c. Include a housekeeping gene (e.g., β-actin or GAPDH) as an internal control.
5. Analysis of PCR Products: a. The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 can be distinguished by agarose gel electrophoresis. The 26-nucleotide difference results in distinct bands. b. For better resolution, the PCR products can be digested with the restriction enzyme PstI. The PstI recognition site is located within the 26-nucleotide intron. Therefore, only the unspliced XBP1 PCR product will be cleaved, resulting in two smaller fragments, while the spliced product will remain intact. c. Run the digested (or undigested) PCR products on a 2-3% agarose gel stained with a nucleic acid stain (e.g., ethidium bromide). d. Visualize the bands under UV light. A potent this compound sample will show a dose-dependent reduction in the spliced XBP1 band (XBP1s) and an increase in the unspliced band (XBP1u) or its digested fragments.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IRE1α Endoribonuclease Inhibitors: MKC3946, 4μ8C, and STF-083010
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three commonly used small molecule inhibitors of Inositol-requiring enzyme 1α (IRE1α): MKC3946, 4μ8C, and STF-083010. IRE1α is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders. The endoribonuclease (RNase) activity of IRE1α is a critical component of its signaling, primarily through the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This comparison focuses on the performance, mechanism of action, and experimental considerations for each inhibitor, supported by available data.
Mechanism of Action and Performance Comparison
All three compounds, this compound, 4μ8C, and STF-083010, primarily function by inhibiting the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA.[1][2] However, they exhibit distinct potencies and specificities.
This compound is a potent and soluble inhibitor of the IRE1α endoribonuclease domain.[3] It has been shown to effectively block both basal and induced XBP1 splicing.[4][5] Notably, this compound does not appear to inhibit the kinase function of IRE1α or the binding of activated IRE1α to TRAF2, suggesting a specific action on the RNase domain.[3][4]
4μ8C is another widely used IRE1α RNase inhibitor.[6] It acts by forming a Schiff base with a lysine residue within the RNase active site, thereby blocking substrate access.[1] While potent in cell-free assays, its effective concentration in cellular systems is higher.[6] At increased concentrations, 4μ8C has been reported to have off-target effects, including antioxidant properties and potential inhibition of the IRE1α kinase domain.[7][8][9]
STF-083010 is a specific inhibitor of IRE1α's endonuclease activity, with no reported effect on its kinase activity.[10][11] It has been demonstrated to have cytotoxic activity against various cancer cell lines.[11][12] However, it is generally less potent compared to this compound and 4μ8C.[11]
The following table summarizes the key quantitative data for each inhibitor:
| Inhibitor | Target Domain | IC50 (IRE1α RNase) | Cellular Potency (XBP1 Splicing Inhibition) | Known Off-Target Effects |
| This compound | Endoribonuclease | 0.39 μM[13] | Effective at low micromolar concentrations (e.g., 10 μM)[3][4] | Not widely reported; considered specific for RNase domain.[3][4] |
| 4μ8C | Endoribonuclease (primary) | 76 nM (cell-free)[6] | ~4-7 μM[14] | Antioxidant properties; potential kinase inhibition at higher concentrations (>60 μM).[7][8][9] |
| STF-083010 | Endoribonuclease | ~25 μM[11] | Effective at higher micromolar concentrations (e.g., 50-100 μM)[15] | Not widely reported; considered specific for RNase domain.[10][11] |
Signaling Pathways and Experimental Workflows
To visualize the context of these inhibitors, the following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow for evaluating their efficacy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare IRE1α inhibitors. Specific parameters such as cell line, inhibitor concentration, and incubation times should be optimized for each experimental system.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay is the most direct method to assess the inhibition of IRE1α RNase activity.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RPMI 8226 multiple myeloma cells) in a 6-well plate at a density that allows for logarithmic growth during the experiment.[4]
-
The following day, induce ER stress by treating the cells with an agent such as Tunicamycin (e.g., 5 µg/mL) for a predetermined time (e.g., 3-6 hours).[4]
-
Co-treat the cells with a range of concentrations of the IRE1α inhibitor (e.g., this compound: 0-10 µM; 4μ8C: 0-20 µM; STF-083010: 0-100 µM).[4][15][16] Include a vehicle control (e.g., DMSO).
-
-
RNA Extraction and cDNA Synthesis:
-
Following treatment, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Use a housekeeping gene (e.g., β-actin or GAPDH) as an internal control.
-
-
Analysis:
-
Separate the PCR products on a high-resolution agarose gel (e.g., 3%).
-
Visualize the bands corresponding to XBP1u and XBP1s. A decrease in the XBP1s band in the presence of the inhibitor indicates successful inhibition of IRE1α RNase activity.
-
IRE1α Phosphorylation Assay (Western Blot)
This assay is used to determine if the inhibitors affect the kinase activity of IRE1α.
-
Cell Lysis and Protein Quantification:
-
After treatment as described above, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (p-IRE1α).
-
Subsequently, probe the same membrane with an antibody for total IRE1α to normalize for protein loading.
-
-
Detection and Analysis:
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantify the band intensities to determine the ratio of p-IRE1α to total IRE1α. A lack of change in this ratio in the presence of the inhibitor suggests it does not affect IRE1α kinase activity.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors.
-
Cell Seeding and Treatment:
-
MTT Assay:
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CellTiter-Glo Luminescent Cell Viability Assay:
-
Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
This compound, 4μ8C, and STF-083010 are all valuable tools for studying the role of the IRE1α/XBP1 pathway. The choice of inhibitor will depend on the specific experimental needs.
-
This compound appears to be a potent and specific inhibitor of IRE1α RNase activity, making it a good choice for studies requiring high specificity.[3][13]
-
4μ8C is highly potent in cell-free systems, but researchers should be mindful of its potential off-target effects at the higher concentrations often required in cellular assays.[6][7][8]
-
STF-083010 is a specific RNase inhibitor but is less potent than the other two, requiring higher concentrations for effective inhibition.[10][11]
For any study utilizing these inhibitors, it is crucial to perform dose-response experiments and include appropriate controls to validate their on-target effects and rule out potential off-target contributions to the observed phenotypes. This comparative guide provides a foundation for making an informed decision on the most suitable IRE1α inhibitor for your research needs.
References
- 1. Targeting IRE1 with small molecules counteracts progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1 Alpha/XBP1 Axis Sustains Primary Effusion Lymphoma Cell Survival by Promoting Cytokine Release and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4μ8C Inhibits Insulin Secretion Independent of IRE1α RNase Activity [jstage.jst.go.jp]
- 9. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
- 14. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment of established TH2 cells with 4μ8c, an inhibitor of IRE1α, blocks IL-5 but not IL-4 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MKC3946 and KIRA8 on IRE1α Activity for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between inhibitors targeting the same pathway is critical for experimental design and therapeutic strategy. This guide provides a detailed comparison of two prominent inhibitors of the Inositol-Requiring Enzyme 1α (IRE1α), MKC3946 and KIRA8, focusing on their distinct mechanisms of action and their effects on IRE1α's kinase and endoribonuclease (RNase) activities.
In the landscape of unfolded protein response (UPR) research, IRE1α stands out as a critical sensor of endoplasmic reticulum (ER) stress. Its dual enzymatic functions—a serine/threonine kinase and an endoribonuclease—make it a key regulator of cellular fate, orchestrating either adaptive responses or apoptosis. The selective inhibition of these activities is a promising therapeutic avenue for a variety of diseases, including cancer and fibrotic conditions. This comparison focuses on two small molecule inhibitors, this compound and KIRA8, which, despite both targeting the IRE1α pathway, do so through fundamentally different mechanisms.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key characteristics and potency of this compound and KIRA8 based on available experimental data.
| Feature | This compound | KIRA8 |
| Target Domain | Endoribonuclease (RNase) Domain | Kinase Domain |
| Mechanism of Action | Direct inhibitor of the RNase domain, blocking its catalytic activity.[1][2] | ATP-competitive inhibitor of the kinase domain, which allosterically attenuates the RNase activity.[3][4] |
| Effect on Kinase Activity | Does not inhibit IRE1α kinase function or autophosphorylation.[2] | Potent inhibitor of kinase activity. |
| Effect on RNase Activity | Directly inhibits XBP1 mRNA splicing and Regulated IRE1-Dependent Decay (RIDD).[2][5] | Attenuates RNase activity, including XBP1 mRNA splicing and RIDD, as a downstream consequence of kinase inhibition.[3][6] |
| Potency (IC50) | While a direct IC50 value for RNase inhibition is not readily available in the reviewed literature, it is effective in cellular assays at concentrations of 1-10 µM.[2] | 5.9 nM (for IRE1α kinase activity).[3][7] |
| Selectivity | Selective for the IRE1α RNase activity. | Highly selective for IRE1α kinase over other kinases, including the closely related IRE1β.[7] |
Visualizing the Mechanisms of Action
The distinct approaches of this compound and KIRA8 in modulating IRE1α signaling can be visualized in the following pathway diagram.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and KIRA8.
In Vitro IRE1α Kinase Assay
This assay is crucial for evaluating kinase inhibitors like KIRA8.
Objective: To measure the autophosphorylation activity of recombinant IRE1α in the presence of an inhibitor.
Materials:
-
Recombinant human IRE1α protein
-
Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP
-
Myelin Basic Protein (MBP) as a substrate (optional)
-
P81 phosphocellulose paper or reagents for ADP-Glo™ Kinase Assay
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing recombinant IRE1α in Kinase Assay Buffer.
-
Add the test inhibitor (e.g., KIRA8) at various concentrations and pre-incubate for 15-20 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using the radiometric method). If using a substrate like MBP, it should be added before ATP.
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at 30°C or room temperature.
-
Terminate the reaction. For the radiometric assay, spot the mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[8] For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.[9]
-
Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
XBP1 mRNA Splicing Assay (RT-PCR)
This cellular assay is fundamental for assessing the inhibition of IRE1α's RNase activity by both this compound and KIRA8.
Objective: To detect and quantify the levels of unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA in cells treated with inhibitors.
Materials:
-
Cell line of interest (e.g., HEK293, RPMI 8226)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Test inhibitors (this compound, KIRA8)
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the 26-nucleotide intron of XBP1
-
Taq polymerase
-
Agarose gel and electrophoresis equipment
-
For qPCR: SYBR Green or TaqMan probes specific to the spliced form of XBP1.[10][11]
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the inhibitor for a specified time (e.g., 1-3 hours).
-
Induce ER stress by adding Tunicamycin or Thapsigargin and incubate for an additional period (e.g., 4-8 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize first-strand cDNA from the RNA samples.
-
For conventional RT-PCR: Perform PCR amplification using primers that flank the XBP1 splice site. The resulting amplicons for XBP1u and XBP1s will differ in size by 26 base pairs.[12]
-
Resolve the PCR products on a high-percentage agarose gel (e.g., 2.5-3%). The unspliced and spliced forms will appear as distinct bands.[12]
-
For quantitative real-time PCR (qPCR): Use primers designed to specifically amplify the spliced XBP1 transcript. This allows for a more precise quantification of the inhibition of splicing.[10][11]
-
Analyze the results to determine the dose-dependent effect of the inhibitors on XBP1 splicing.
Regulated IRE1-Dependent Decay (RIDD) Assay
This assay measures the broader RNase activity of IRE1α beyond XBP1 splicing.
Objective: To assess the degradation of known RIDD substrate mRNAs in response to ER stress and its inhibition.
Materials:
-
Same as for the XBP1 splicing assay
-
Primers for qPCR targeting known RIDD substrates (e.g., BLOC1S1, COL6A1) and a stable housekeeping gene.[1]
Procedure:
-
Follow steps 1-5 of the XBP1 splicing assay protocol.
-
Perform qPCR using primers for specific RIDD targets.
-
Analyze the data by normalizing the expression of the RIDD target genes to the housekeeping gene.
-
A successful inhibition of RIDD will result in a rescue of the mRNA levels of these substrates in inhibitor-treated cells compared to cells treated with the ER stress inducer alone.
Conclusion
This compound and KIRA8 represent two distinct and valuable tools for dissecting the complex roles of IRE1α in health and disease. This compound allows for the specific investigation of the consequences of RNase activity inhibition without affecting the kinase-dependent signaling arms of IRE1α. In contrast, KIRA8, by targeting the kinase domain, provides a means to explore the effects of inhibiting the initial step of IRE1α activation, which subsequently dampens its RNase function. The choice between these inhibitors will depend on the specific biological question being addressed, with their differing mechanisms offering complementary insights into the multifaceted IRE1α signaling pathway.
References
- 1. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro IRE1α kinase activity assay [bio-protocol.org]
- 9. rupress.org [rupress.org]
- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 12. XBP1 splicing assay. [bio-protocol.org]
In Vivo Showdown: MKC3946 Versus Next-Generation IRE1α Inhibitors in Preclinical Cancer Models
A detailed comparison of the in vivo efficacy of the IRE1α inhibitor MKC3946 against a new wave of targeted agents, offering researchers a comprehensive guide to their performance in preclinical cancer studies. This guide synthesizes available data on tumor growth inhibition, experimental protocols, and mechanisms of action to inform future research and drug development in the burgeoning field of endoplasmic reticulum (ER) stress-targeting cancer therapies.
The inositol-requiring enzyme 1α (IRE1α) pathway, a critical component of the unfolded protein response (UPR), has emerged as a key therapeutic target in cancers characterized by high secretory loads and ER stress, such as multiple myeloma.[1] Inhibition of IRE1α's endoribonuclease (RNase) activity, which is responsible for the splicing of X-box binding protein 1 (XBP1) mRNA, can selectively induce apoptosis in cancer cells. This compound was one of the earlier small molecules developed to target this pathway, demonstrating significant anti-myeloma activity in vivo.[2] Now, a host of next-generation IRE1α inhibitors have entered the preclinical arena, each with unique properties and potential advantages. This guide provides a comparative analysis of the in vivo efficacy of this compound and these newer agents, including STF-083010, Toyocamycin, MKC8866, KIRA8, and 4µ8C, based on published preclinical data.
Comparative In Vivo Efficacy of IRE1α Inhibitors
The following tables summarize the in vivo efficacy of this compound and next-generation IRE1α inhibitors in various cancer models. Due to the lack of head-to-head studies, a direct comparison of potency is challenging. The data presented is compiled from independent studies and aims to provide a standardized overview of their reported anti-tumor activities.
Table 1: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Citations |
| SCID Mice | RPMI8226 (subcutaneous xenograft) | Not specified | Significantly reduced tumor growth compared to control. Prolonged overall survival. Inhibition of XBP1 splicing in excised tumors. | [1] |
| SCID-hu Mice | INA6 (injected into human bone chip) | Not specified | Significantly inhibited tumor growth compared to vehicle control. Inhibition of XBP1 splicing in excised tumor cells. | [1] |
Table 2: In Vivo Efficacy of Next-Generation IRE1α Inhibitors
| Inhibitor | Animal Model | Cancer Model | Dosing Regimen | Key Outcomes | Citations |
| STF-083010 | NSG Mice | RPMI 8226 Multiple Myeloma Xenograft | 30 mg/kg, intraperitoneal, once weekly for 2 weeks | Significant inhibition of tumor growth. | [3][4] |
| Toyocamycin | SCID Mice | RPMI8226 Multiple Myeloma Xenograft | 0.5 or 1.0 mg/kg, intraperitoneal, once or twice weekly | Robust anti-tumor activity, similar to bortezomib. | [5][6] |
| MKC8866 | Athymic Nude Mice | MDA-MB-231 Breast Cancer Xenograft | 300 mg/kg, oral gavage, daily | No significant tumor growth attenuation alone; significantly enhanced paclitaxel efficacy. | [7][8] |
| Athymic Nude Mice | Prostate Cancer Xenografts (LNCaP, VCaP, 22Rv1, C4-2B) | Not specified | Strongly inhibited xenografted tumor growth. | [9] | |
| KIRA8 | NOD Mice | Autoimmune Diabetes | 50 mg/kg, intraperitoneal, daily | Reversed established diabetes. | [10] |
| NSG Mice | Pancreatic Neuroendocrine Tumor (INS-1) | Not specified | Induced cell-cycle arrest and apoptosis in tumors. | [11] | |
| 4µ8C | Mice | DEN-induced Hepatocellular Carcinoma | Not specified | Significantly reduced tumor burden and collagen deposition. | [12][13] |
Experimental Methodologies
The in vivo efficacy of these IRE1α inhibitors was primarily assessed using xenograft models in immunocompromised mice. Below are generalized experimental protocols based on the cited studies.
General Xenograft Model Protocol:
-
Cell Culture: Human cancer cell lines (e.g., RPMI 8226 for multiple myeloma, MDA-MB-231 for breast cancer) are cultured under standard laboratory conditions.
-
Animal Models: Immunocompromised mice, such as SCID (Severe Combined Immunodeficiency) or athymic nude mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10⁶ cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 150-250 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The IRE1α inhibitor or vehicle control is administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, measured by comparing tumor volumes between treated and control groups over time. Other endpoints may include overall survival, body weight monitoring (for toxicity), and analysis of biomarkers from excised tumors (e.g., XBP1 splicing).
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The IRE1α signaling pathway is activated by ER stress, leading to both pro-survival and pro-apoptotic signals.
Caption: A generalized workflow for assessing the in vivo efficacy of IRE1α inhibitors in xenograft models.
Concluding Remarks
This compound has demonstrated clear in vivo efficacy in multiple myeloma models, validating the therapeutic potential of targeting the IRE1α/XBP1 axis. The next-generation inhibitors, such as STF-083010, Toyocamycin, and MKC8866, have also shown promising anti-tumor activity in various preclinical settings, with some exhibiting oral bioavailability (MKC8866) or efficacy in different cancer types. KIRA8 and 4µ8C have shown therapeutic potential beyond oncology, in models of diabetes and liver fibrosis, respectively.
While the available data is encouraging, the lack of direct comparative studies makes it difficult to definitively rank these inhibitors in terms of in vivo efficacy. Future research should aim to conduct head-to-head comparisons in standardized preclinical models to better delineate their relative potencies and therapeutic windows. Furthermore, the exploration of these inhibitors in combination with other anti-cancer agents, as demonstrated with MKC8866 and paclitaxel, represents a promising avenue for enhancing therapeutic outcomes. This guide provides a foundational comparison to aid researchers in selecting the most appropriate IRE1α inhibitor for their specific research questions and cancer models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma | eLife [elifesciences.org]
Head-to-head comparison of MKC3946 and toyocamycin in AML models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of Acute Myeloid Leukemia (AML) research, the Unfolded Protein Response (UPR) has emerged as a critical survival pathway for cancer cells, making it a prime target for therapeutic intervention. Within the UPR, the IRE1α-XBP1 signaling axis is a key regulator of cell fate. This guide provides a head-to-head comparison of two small molecule inhibitors of the IRE1α RNase activity, MKC3946 and toyocamycin, evaluating their performance in preclinical AML models based on available experimental data.
Mechanism of Action: Targeting a Key Survival Pathway in AML
Both this compound and toyocamycin exert their cytotoxic effects on AML cells by inhibiting the endoribonuclease activity of IRE1α.[1][2] Under endoplasmic reticulum (ER) stress, a common condition in rapidly proliferating cancer cells, IRE1α excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event leads to a frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding and degradation, promoting cell survival.
By inhibiting the RNase activity of IRE1α, this compound and toyocamycin block the splicing of XBP1 mRNA.[1][2] This prevents the production of the pro-survival XBP1s transcription factor, leading to an accumulation of unresolved ER stress. Consequently, this triggers caspase-dependent apoptosis and induces cell cycle arrest, primarily at the G1 phase, in AML cells.[1][2]
In Vitro Efficacy in AML Cell Lines
Direct comparative studies of this compound and toyocamycin across a range of AML cell lines are limited in publicly available literature. However, data for 2-hydroxy-1-naphthaldehyde (HNA), a major hydrolyzed and active precursor of this compound, is available and demonstrates cytotoxic effects against various AML cell lines.[1] Studies have shown that HNA exhibits either the same or more potent inhibition of IRE1α activity compared to this compound.[1]
| Compound | Cell Line | GI50 (µM) | Reference |
| HNA (precursor of this compound) | NB4 | ~31 (mean of 8 lines) | [1] |
| HNA (precursor of this compound) | U937 | ~31 (mean of 8 lines) | [1] |
| HNA (precursor of this compound) | K-562 | ~31 (mean of 8 lines) | [1] |
| HNA (precursor of this compound) | TF-1 | ~31 (mean of 8 lines) | [1] |
| HNA (precursor of this compound) | HL-60 | ~31 (mean of 8 lines) | [1] |
| HNA (precursor of this compound) | PL-21 | ~31 (mean of 8 lines) | [1] |
| HNA (precursor of this compound) | THP-1 | ~31 (mean of 8 lines) | [1] |
| Toyocamycin | Various AML lines | Data not available | - |
Table 1. In Vitro Cytotoxicity of HNA (this compound precursor) in AML Cell Lines. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.
In Vivo Studies in AML Models
Preclinical in vivo evaluation of both this compound and toyocamycin has been predominantly conducted in multiple myeloma xenograft models. In these studies, both agents have demonstrated the ability to inhibit tumor growth.[3]
Data from in vivo studies of this compound or toyocamycin specifically in AML xenograft models are not extensively reported in the available literature. Establishing such models is a crucial next step to validate the therapeutic potential of these IRE1α inhibitors in an AML-specific context.
Experimental Protocols
Below are representative protocols for key in vitro assays used to evaluate the efficacy of IRE1α inhibitors in AML cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate AML cells (e.g., NB4, U937, HL-60) in a 96-well plate at a density of 1 x 104 cells per well.
-
Compound Treatment: Add varying concentrations of the test compound (this compound, toyocamycin, or HNA) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound or toyocamycin for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Summary and Future Directions
Both this compound and toyocamycin are promising inhibitors of the IRE1α-XBP1 pathway with demonstrated cytotoxic effects in hematological malignancies. Based on the available data for its active precursor HNA, this compound shows efficacy against a range of AML cell lines in the micromolar range. While quantitative data for toyocamycin in AML models is less defined, its potent activity in other B-cell malignancies suggests it warrants further investigation in AML.
Key takeaways:
-
Mechanism: Both compounds inhibit IRE1α RNase activity, leading to apoptosis and cell cycle arrest in AML cells.
-
In Vitro Data: HNA, a proxy for this compound, is effective against multiple AML cell lines. Comparative data for toyocamycin in the same AML cell lines is needed.
-
In Vivo Data: In vivo efficacy for both compounds has been primarily shown in multiple myeloma models. Studies in AML xenograft models are a critical next step.
Future research should focus on direct head-to-head in vitro studies of this compound and toyocamycin in a standardized panel of AML cell lines to accurately compare their potency. Furthermore, evaluation of these compounds in patient-derived xenograft (PDX) models of AML will be crucial to assess their therapeutic potential in a more clinically relevant setting. Combination studies with existing AML therapies could also unveil synergistic interactions and provide new avenues for treatment.
References
- 1. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Showdown: MKC-3946's Potent Partnerships with Proteasome Inhibitors vs. HSP90 Inhibitors
A Comparative Guide for Researchers in Oncology Drug Development
In the landscape of targeted cancer therapy, enhancing the efficacy of existing treatments while mitigating resistance is a paramount goal. This guide provides a comprehensive comparison of the synergistic effects of MKC-3946, a selective inhibitor of IRE1α RNase, when combined with two distinct classes of anti-cancer agents: proteasome inhibitors and HSP90 inhibitors. Leveraging key preclinical data, we delve into the quantitative synergies, the underlying molecular mechanisms, and the experimental frameworks used to evaluate these combinations. This objective analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance novel therapeutic strategies.
At a Glance: Comparing Synergistic Efficacies
The combination of MKC-3946 with either a proteasome inhibitor (bortezomib) or an HSP90 inhibitor (17-AAG) has demonstrated significant anti-tumor activity, particularly in multiple myeloma (MM), a malignancy highly dependent on protein quality control pathways. The following tables summarize the quantitative data from preclinical studies, highlighting the nature and strength of these synergistic interactions.
Table 1: In Vitro Synergistic Effects of MKC-3946 with Bortezomib and 17-AAG in Multiple Myeloma Cell Lines
| Cell Line | Combination | Concentration Range | Combination Index (CI)* | Effect |
| RPMI 8226 | MKC-3946 + Bortezomib | MKC-3946: 250-500µM, Bortezomib: 4-10nM | > 0.9 | Additive[1] |
| INA6 | MKC-3946 + Bortezomib | MKC-3946: 31.3-62.5µM, Bortezomib: 2.5-3nM | > 0.9 | Additive[1] |
| RPMI 8226 | MKC-3946 + 17-AAG | MKC-3946: 250-500µM, 17-AAG: 5-10nM | < 0.9 | Synergistic[1] |
| INA6 | MKC-3946 + 17-AAG | MKC-3946: 31.3-62.5µM, 17-AAG: 5-10nM | < 0.9 | Synergistic[1] |
*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[1]
Table 2: In Vivo Efficacy of MKC-3946 in Combination with Bortezomib in a Multiple Myeloma Xenograft Model
| Treatment Group | Tumor Growth Inhibition vs. Control | Tumor Growth Inhibition vs. Bortezomib Alone |
| MKC-3946 | Significant (P < .05) | N/A |
| MKC-3946 + Low-Dose Bortezomib | Significant (P < .05) | Significant (P < .001) |
The Molecular Mechanisms Underpinning Synergy
The synergistic or additive effects of MKC-3946 with proteasome and HSP90 inhibitors are rooted in their convergent impact on the cellular stress response, particularly the Unfolded Protein Response (UPR).
MKC-3946 and the IRE1α-XBP1 Pathway:
MKC-3946 is a potent and selective inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress, a condition exacerbated by the high rate of protein synthesis in cancer cells like multiple myeloma. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival under stress. By inhibiting IRE1α's RNase activity, MKC-3946 blocks the production of XBP1s, crippling this crucial pro-survival arm of the UPR.
Synergy with Proteasome Inhibitors (e.g., Bortezomib):
Proteasome inhibitors block the function of the proteasome, the cellular machinery responsible for degrading misfolded and unnecessary proteins. This leads to an accumulation of polyubiquitinated proteins, inducing significant ER stress and activating the UPR. The combination of a proteasome inhibitor with MKC-3946 creates a dual blockade on the cell's ability to cope with protein overload. While the proteasome inhibitor floods the ER with misfolded proteins, MKC-3946 prevents the activation of the key UPR survival pathway mediated by XBP1s. This leads to an overwhelming level of ER stress, ultimately triggering apoptosis.
Synergy with HSP90 Inhibitors (e.g., 17-AAG):
Heat shock protein 90 (HSP90) is a molecular chaperone that is critical for the stability and function of a wide array of "client" proteins, many of which are oncoproteins and key signaling molecules. HSP90 inhibitors lead to the degradation of these client proteins via the ubiquitin-proteasome pathway, thereby disrupting multiple oncogenic signaling pathways simultaneously.[2] Like proteasome inhibitors, HSP90 inhibitors also induce ER stress. The synergistic effect with MKC-3946 is therefore also based on the dual disruption of protein homeostasis. The HSP90 inhibitor destabilizes numerous proteins, increasing the burden on the ER, while MKC-3946 blocks the adaptive UPR, pushing the cancer cell towards apoptosis.
Signaling Pathway Diagram: The Dual Blockade Strategy
References
Validating the Downstream Targets of MKC3946-Mediated XBP1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MKC3946, a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity, and its role in modulating the X-box binding protein 1 (XBP1) signaling pathway. We present a compilation of experimental data to validate the downstream targets of this compound-mediated XBP1 inhibition and compare its performance with other known IRE1α inhibitors. The information herein is intended to assist researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of targeting the IRE1α-XBP1 axis in various disease models.
Introduction to IRE1α-XBP1 Signaling and its Inhibition
The unfolded protein response (UPR) is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The IRE1α-XBP1 pathway is a central branch of the UPR.[1] Upon ER stress, IRE1α autophosphorylates and activates its endoribonuclease domain, which unconventionally splices a 26-nucleotide intron from the mRNA of XBP1.[1] This splicing event results in a translational frameshift, leading to the production of the active transcription factor, spliced XBP1 (XBP1s).[1] XBP1s then translocates to the nucleus and upregulates a host of target genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, thereby helping to restore ER homeostasis.[1][2]
Dysregulation of the IRE1α-XBP1 pathway has been implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][3] Consequently, small molecule inhibitors targeting this pathway have emerged as promising therapeutic agents. This compound is a specific inhibitor of the IRE1α RNase activity, thereby preventing the splicing of XBP1 mRNA and the subsequent activation of its downstream targets.[4][5]
Comparative Analysis of IRE1α Inhibitors
Validating the downstream effects of this compound requires a clear understanding of its efficacy and specificity in comparison to other commercially available or well-characterized IRE1α inhibitors. The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental systems and conditions.
Table 1: Comparison of IRE1α Inhibitors - Effect on XBP1 Splicing
| Inhibitor | Mechanism of Action | Cell Line / System | Inducer of ER Stress | Effective Concentration / IC50 | Reference |
| This compound | IRE1α RNase inhibitor | RPMI 8226 (Multiple Myeloma) | Tunicamycin (Tm) | Dose-dependent inhibition (0-10µM) | [5] |
| Insulinoma cell line | Mutant proinsulin | 10µM (complete inhibition) | [6][7] | ||
| 4µ8C | IRE1α RNase inhibitor | MEF cells | Tunicamycin (Tm) | IC50 ≈ 4µM | [8] |
| H4IIE hepatoma cells | Thapsigargin (Tg) | Dose-dependent inhibition | [9] | ||
| STF-083010 | IRE1α RNase inhibitor | MM.1S (Multiple Myeloma) | Endogenous/Bortezomib | Not specified | [10] |
| MCF7-TAMR (Breast Cancer) | Thapsigargin (Tg) | Efficiently blocked splicing | [11] | ||
| Toyocamycin | IRE1α RNase inhibitor | HeLa cells | Tunicamycin (Tm), Thapsigargin (Tg) | Inhibition at 30nM | [3][5] |
| Osteosarcoma cell lines | Tunicamycin (Tm) | IC50: < 0.075 μM | [12] | ||
| B-I09 | Tricyclic chromenone-based IRE1 inhibitor | 5TGM1 and RPMI-8226 (Multiple Myeloma) | Not specified | Dose-dependent suppression | [13] |
Table 2: Validated Downstream Targets of XBP1 Inhibition by this compound and Alternatives
| Target Gene | Function | Inhibitor | Cell Line | Change in Expression | Reference |
| SEC61A1 | ER translocon component | This compound | RPMI 8226 | Down-regulated | [5] |
| p58IPK | ER co-chaperone | This compound | RPMI 8226 | Down-regulated | [5] |
| ERdj4 (DNAJB9) | Stimulates BiP ATPase activity, ERAD | This compound | RPMI 8226 | Down-regulated | [5] |
| Toyocamycin | HeLa | Suppressed Tm-induced expression (IC50: 0.172 µM) | [5] | ||
| 4µ8C | MEF | Inhibited Tm-induced up-regulation | [8] | ||
| EDEM1 | ERAD | 4µ8C | MEF | Inhibited Tm-induced up-regulation | [8] |
| Toyocamycin | HeLa | Suppressed Tm-induced expression (IC50: 0.079 µM) | [5] | ||
| CHOP (DDIT3) | Pro-apoptotic factor | This compound + Bortezomib/17-AAG | RPMI 8226 | Increased | [5] |
| STF-083010 | Rat Kidney (in vivo) | Downregulated | [14] |
Experimental Protocols for Target Validation
Accurate validation of the downstream targets of this compound requires robust and well-documented experimental protocols. Below are detailed methodologies for key experiments.
RT-PCR for XBP1 mRNA Splicing
This assay is fundamental to demonstrating the direct inhibitory effect of this compound on IRE1α's RNase activity.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or other inhibitors for a specified pre-incubation period, followed by co-treatment with an ER stress inducer (e.g., 5 µg/mL Tunicamycin or 1 µM Thapsigargin) for 3-6 hours.[5]
-
RNA Extraction: Following treatment, wash cells with PBS and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., M-MLV Reverse Transcriptase, Promega) with oligo(dT) or random hexamer primers.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band, differing by 26 bp.[16]
Quantitative Real-Time PCR (qPCR) for Downstream Target Gene Expression
qPCR is used to quantify the changes in mRNA levels of XBP1s target genes upon treatment with this compound.
-
Cell Culture, Treatment, RNA Extraction, and RT: Follow the same procedures as described for the XBP1 splicing assay.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system. Use primers specific for the target genes of interest (e.g., SEC61A1, p58IPK, ERdj4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Present the data as fold change relative to the control group.
Western Blotting for Protein Expression
This technique validates whether the changes in mRNA levels of downstream targets translate to changes in protein expression.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., XBP1s, BiP/GRP78, CHOP, and a loading control like GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[17][18]
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The IRE1α-XBP1 signaling pathway and the point of inhibition by this compound and other RNase inhibitors.
Caption: Experimental workflow for validating the downstream targets of this compound.
Caption: Logical framework for comparing this compound with alternative IRE1α inhibitors.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the IRE1α-XBP1 signaling pathway. This guide provides a framework for validating its effects on downstream targets and a comparative overview of its performance relative to other inhibitors. The provided experimental protocols and visualizations serve as a resource for researchers to design and execute rigorous studies in this field. As research progresses, a more direct, head-to-head comparison of these inhibitors under standardized conditions will be crucial for elucidating their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED ARTICLE: IRE1α-XBP1 but not PERK inhibition exerts anti-tumor activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XBP1 Splicing Assay [bio-protocol.org]
- 16. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Live imaging of the co-translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non-polarized IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the safety profiles of different IRE1α inhibitors
A Comparative Guide to the Safety Profiles of IRE1α Inhibitors
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). As a bifunctional enzyme with both kinase and endoribonuclease (RNase) domains, IRE1α plays a pivotal role in maintaining cellular homeostasis. However, in various diseases, including cancer and metabolic disorders, chronic ER stress can lead to pathological reliance on IRE1α signaling for cell survival and proliferation. This has positioned IRE1α as a promising therapeutic target.
This guide provides a comparative analysis of the safety profiles of several prominent small-molecule IRE1α inhibitors. We will examine their on-target and off-target toxicities, supported by preclinical experimental data, to offer a comprehensive resource for researchers and drug development professionals.
The IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates its kinase domain, which allosterically activates its C-terminal RNase domain. The RNase has two primary functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs and microRNAs. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis. This complex signaling cascade offers multiple points for therapeutic intervention.
Caption: The IRE1α signaling pathway under ER stress and points of inhibitor action.
Comparative Safety Profiles of IRE1α Inhibitors
The safety and toxicity of IRE1α inhibitors vary significantly based on their mechanism of action (kinase vs. RNase inhibition) and off-target effects. While some compounds show promising selectivity for cancer cells with minimal impact on normal cells, others exhibit broader toxicity that limits their therapeutic potential.
-
MKC-3946 : This RNase domain inhibitor has demonstrated a favorable safety profile in preclinical studies. It triggers only modest growth inhibition in multiple myeloma (MM) cell lines and, importantly, shows no toxicity in normal mononuclear cells from healthy donors.[1][2][3] This selectivity suggests a promising therapeutic window. In animal models, MKC-3946 was effective at inhibiting MM cell growth without causing overt toxicity.[2]
-
STF-083010 : As a selective inhibitor of the IRE1α RNase domain, STF-083010 has shown dose- and time-dependent cytotoxicity against various cancer cells, including multiple myeloma and ovarian cancer.[4][5][6] A key finding is its preferential toxicity towards CD138+ MM cells compared to other cell populations, indicating a degree of selectivity for malignant cells.[5][6] In vivo studies in mouse xenograft models showed significant anti-myeloma activity without histologic evidence of cellular toxicity at effective doses.[5][7]
-
KIRA Series (KIRA6, KIRA8) : These compounds, known as Kinase-Inhibiting RNase Attenuators (KIRAs), allosterically inhibit the RNase domain by binding to the kinase domain's ATP pocket.[8][9] KIRA6 was found to have negligible toxicity in cell lines up to 10 μM.[10] However, further studies revealed that KIRA6 can exert its anti-inflammatory effects through an off-target mechanism involving HSP60, independent of IRE1α.[11] KIRA8 has been shown to be effective in reversing established diabetes in non-obese diabetic (NOD) mice by preserving β-cell function.[12] While effective, the potential for off-target effects with this class of inhibitors warrants careful evaluation.
-
APY29 : This compound is a Type I kinase inhibitor that inhibits IRE1α autophosphorylation but, paradoxically, activates its RNase activity.[13][14] In preclinical assessments, APY29 demonstrated significant pleiotropic toxicity, including blocks in cell proliferation at low micromolar concentrations.[10] This widespread toxicity precluded its further development for in vivo applications.[10]
Quantitative Safety Data Summary
| Inhibitor | Type | Cell Lines / Model | Concentration / Dose | Observed Effects | Citation(s) |
| MKC-3946 | RNase Inhibitor | Multiple Myeloma Cell Lines | Up to 10µM | Modest growth inhibition. | [1][2] |
| Normal Mononuclear Cells | Up to 10µM | No toxicity observed. | [1][2][3] | ||
| Mouse Xenograft Model | 100 mg/kg (i.p.) | Significant tumor growth inhibition. | [15] | ||
| STF-083010 | RNase Inhibitor | Ovarian Cancer Cells | 0.1-100 µM | Dose-dependent decrease in cell viability and induction of apoptosis. | [4] |
| Multiple Myeloma Cells | Dose-dependent | Cytostatic and cytotoxic activity; preferentially toxic to CD138+ MM cells. | [5][6] | ||
| Mouse Xenograft Model | 30-60 mg/kg (i.p.) | Significant tumor growth inhibition; no histologic toxicity found. | [5][7] | ||
| KIRA6 | Kinase Inhibitor (KIRA) | INS-1 Cell Lines | Up to 10 µM | Negligible toxicity. | [10] |
| KIRA8 | Kinase Inhibitor (KIRA) | Non-obese diabetic (NOD) mice | 50 mg/kg (i.p., daily) | Reversed established diabetes by preserving β-cell function. | [12][16] |
| APY29 | Kinase Inhibitor (Type I) | Various Cell Lines | Low micromolar | Pleiotropic toxicity, proliferative blocks. | [10] |
Key Experimental Methodologies
The assessment of inhibitor safety relies on a battery of standardized in vitro and in vivo assays. Below are protocols for key experiments cited in the evaluation of IRE1α inhibitors.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., RPMI 8226 multiple myeloma cells) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of the IRE1α inhibitor (e.g., MKC-3946 from 0-10µM) for a specified duration (e.g., 48-72 hours).[3] Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Standard workflow for assessing cell viability using the MTT assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells (e.g., SKOV3 ovarian cancer cells) with the desired concentrations of the inhibitor (e.g., STF-083010) for 24-48 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
In Vivo Toxicity Assessment
This involves monitoring animal health and performing histological analysis of tissues post-treatment.
Protocol:
-
Animal Model: Use an appropriate animal model, such as NSG mice bearing human tumor xenografts.[5]
-
Dosing: Administer the inhibitor (e.g., STF-083010 at 30-60 mg/kg via intraperitoneal injection) according to the study schedule.[5][7] Include a vehicle control group.
-
Monitoring: Regularly monitor animals for signs of toxicity, including weight loss, behavioral changes, and altered activity.
-
Histology: At the end of the study, harvest major organs (liver, kidney, spleen, etc.). Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Pathological Analysis: A certified pathologist examines the tissue sections for any signs of cellular damage, inflammation, or other treatment-related pathologies.
Conclusion
The preclinical safety profiles of IRE1α inhibitors are highly variable. RNase-specific inhibitors like MKC-3946 and STF-083010 show encouraging selectivity, with significant cytotoxicity against cancer cells but limited impact on normal cells and no overt toxicity in animal models at therapeutic doses.[1][2][5] In contrast, kinase-domain-targeting inhibitors present a more complex picture. While the KIRA series shows efficacy, the potential for off-target effects, as seen with KIRA6, necessitates careful characterization.[11] Some kinase inhibitors, such as APY29 , exhibit prohibitive off-target toxicity, highlighting that the mechanism of action is a critical determinant of the safety profile.[10]
For drug development professionals, these findings underscore the importance of comprehensive safety and selectivity screening. A desirable IRE1α inhibitor should not only demonstrate potent on-target activity but also maintain a wide therapeutic window, minimizing harm to healthy tissues. Future research should focus on optimizing the selectivity of these compounds and thoroughly investigating potential off-target interactions to advance the safest and most effective candidates into clinical trials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of MKC3946: A Targeted IRE1α RNase Inhibitor Versus Broad-Spectrum Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor MKC3946's specificity against that of broad-spectrum kinase inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and therapeutic development.
This compound represents a novel class of targeted therapies that modulate the Unfolded Protein Response (UPR), a critical cellular stress pathway implicated in a variety of diseases, including cancer and metabolic disorders. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound acts as a specific inhibitor of the endoribonuclease (RNase) domain of Inositol-requiring enzyme 1α (IRE1α). This unique mechanism of action suggests a significantly higher degree of specificity compared to broad-spectrum kinase inhibitors, which are known to interact with a wide range of kinases, often leading to off-target effects.
Unveiling the Specificity of this compound
This compound specifically targets the RNase activity of IRE1α, a key sensor of endoplasmic reticulum (ER) stress.[1] Upon activation, IRE1α's RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR. By inhibiting this specific RNase function, this compound effectively blocks the downstream signaling of the IRE1α-XBP1 pathway without affecting the kinase activity of IRE1α itself.[2][3][4][5][6] This targeted approach is fundamentally different from that of broad-spectrum kinase inhibitors.
While direct kinome-wide profiling data for this compound is not publicly available, the specificity of targeting the IRE1α RNase domain has been demonstrated for other inhibitors with a similar mechanism. For instance, kinome selectivity profiling of IRE1α RNase inhibitors like KIRA9 and PAIRs revealed a high degree of selectivity, with minimal off-target kinase interactions.[7] This suggests that inhibitors targeting the unique RNase domain of IRE1α, such as this compound, are likely to exhibit a superior specificity profile compared to ATP-competitive kinase inhibitors.
The Broad Reach of Multi-Kinase Inhibitors
In stark contrast to the targeted action of this compound, broad-spectrum kinase inhibitors are designed to inhibit multiple kinases simultaneously. These inhibitors, such as Staurosporine, Sunitinib, Sorafenib, Dasatinib, Regorafenib, Vandetanib, and Cabozantinib, have proven therapeutic value but are also associated with a higher incidence of off-target effects due to their promiscuous binding profiles.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]
The following tables summarize the publicly available kinome scan data for several prominent broad-spectrum kinase inhibitors, illustrating their wide-ranging activity across the human kinome. The data is presented as the number of kinases inhibited at a specific concentration, providing a quantitative measure of their lack of specificity.
Quantitative Comparison of Inhibitor Specificity
| Inhibitor | Class | Primary Targets | Number of Kinases Inhibited (>90% inhibition @ 1µM) | Data Source |
| This compound (Inferred) | IRE1α RNase Inhibitor | IRE1α (RNase domain) | Expected to be highly selective with minimal kinase inhibition | Inferred from mechanism and data on similar inhibitors |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | Pan-kinase | >200 | [8][12][26][27] |
| Sunitinib | Multi-Kinase Inhibitor | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | 55 | [10][11][18][28][29] |
| Sorafenib | Multi-Kinase Inhibitor | RAF, VEGFRs, PDGFRs, KIT, FLT3, RET | 39 | [2][9][15][28][30] |
| Dasatinib | Multi-Kinase Inhibitor | BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ | 53 | [3][14][20][31] |
| Regorafenib | Multi-Kinase Inhibitor | VEGFRs, TIE2, PDGFR, FGFR, KIT, RET, RAF | 42 | [16][17][19][23][32] |
| Vandetanib | Multi-Kinase Inhibitor | VEGFR, EGFR, RET | 19 | [22][24][25][33] |
| Cabozantinib | Multi-Kinase Inhibitor | MET, VEGFRs, AXL, RET, KIT, TIE2, FLT3 | 58 | [21][34][35][36][37] |
Experimental Protocols
Kinome Scanning (KINOMEscan™)
The specificity of broad-spectrum kinase inhibitors is commonly assessed using the KINOMEscan™ platform. This competition binding assay quantitatively measures the interaction of a test compound against a large panel of human kinases.
Methodology:
-
Assay Principle: The assay relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Components: The assay consists of a kinase-tagged T7 phage, the test compound, and the immobilized ligand.
-
Procedure: The test compound is incubated with the kinase-tagged phage and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated T7 phage DNA using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Reporting: Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a higher degree of inhibition.
XBP1 mRNA Splicing Assay (RT-PCR)
The specific activity of this compound on its target, the RNase domain of IRE1α, is determined by measuring the inhibition of XBP1 mRNA splicing.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound at various concentrations.
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA is then amplified by PCR using primers that specifically flank the 26-nucleotide intron in the unspliced XBP1 mRNA.
-
Analysis: The PCR products are resolved by agarose gel electrophoresis. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) mRNA variants will appear as distinct bands of different sizes. The reduction in the XBP1s band in the presence of this compound indicates inhibition of IRE1α RNase activity.
Visualizing the Pathways and Workflows
Caption: Comparison of inhibitor action.
Caption: KINOMEscan™ experimental workflow.
Caption: IRE1α signaling and this compound inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Broad Spectrum Protein Kinase Inhibitors Products [bio-techne.com]
- 5. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-depth characterization of Staurosporine induced proteome thermal stability changes | bioRxiv [biorxiv.org]
- 13. brimr.org [brimr.org]
- 14. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. ClinPGx [clinpgx.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Sunitinib - Wikipedia [en.wikipedia.org]
- 19. Genomic analysis of exceptional responder to regorafenib in treatment-refractory metastatic rectal cancer: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dasatinib - Wikipedia [en.wikipedia.org]
- 21. Cabozantinib Resolves Bone Scans in Tumor-Naïve Mice Harboring Skeletal Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regorafenib Combined with BRAF/MEK Inhibitors for the Treatment of Refractory Melanoma Brain Metastases [mdpi.com]
- 24. onclive.com [onclive.com]
- 25. go.drugbank.com [go.drugbank.com]
- 26. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 28. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Proteogenomics of clear cell renal cell carcinoma response to tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sorafenib - My Cancer Genome [mycancergenome.org]
- 31. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Thyroid cancer - Wikipedia [en.wikipedia.org]
- 34. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 35. Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 36. cabometyxhcp.com [cabometyxhcp.com]
- 37. CABOMETYX® (cabozantinib) study design and results from COSMIC-311 trial [cabometyxhcp.com]
Safety Operating Guide
Personal protective equipment for handling MKC3946
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of MKC3946, a potent IRE1α inhibitor utilized in cancer research. Due to its toxic nature and high physiological activity, strict adherence to the following procedures is mandatory to ensure personnel safety and operational integrity. This document serves as a direct, procedural resource for laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance and must be handled with the care required for hazardous materials.[1] While detailed toxicological properties have not been thoroughly investigated, its use as a potent compound in cancer research necessitates a cautious approach.
Minimum Required PPE:
| Equipment Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents skin contact with the powdered substance and solutions. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the powder form to prevent inhalation of fine particles. |
Operational Plan: Safe Handling and Preparation of Solutions
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling and preparation of this compound solutions.
Step-by-Step Protocol for Solution Preparation:
-
Preparation:
-
Don all required personal protective equipment as specified in the table above.
-
Prepare the work area within a chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Assemble all necessary equipment (e.g., vials, pipettes, solvent, vortexer).
-
-
Weighing and Solubilization:
-
Carefully weigh the required amount of this compound powder. Avoid generating dust.
-
Add the appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to the powder. This compound is soluble in DMSO.
-
Mix thoroughly to ensure complete dissolution. This may involve vortexing or sonication.
-
-
Storage:
-
Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[2]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
Waste Segregation and Disposal Pathway:
Caption: Logical flow for the disposal of this compound-related waste.
Disposal Procedures:
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated gloves, absorbent pads, pipette tips, and vials.
-
Collect all solid waste in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Do not mix with general laboratory trash.
-
-
Liquid Waste:
-
This includes any remaining stock solutions, experimental media containing this compound, and rinsates from cleaning contaminated glassware.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous liquid waste container.
-
-
Final Disposal:
-
All hazardous waste containers must be managed and disposed of according to your institution's Environmental Health & Safety (EHS) guidelines.
-
Contact your EHS office for scheduled pickup and final disposal. Do not pour any this compound-containing solutions down the drain.
-
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
